molecular formula C14H19NO2S B2557088 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one CAS No. 1480771-19-4

3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one

Cat. No.: B2557088
CAS No.: 1480771-19-4
M. Wt: 265.37
InChI Key: IBDULDXEKSDMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one is a useful research compound. Its molecular formula is C14H19NO2S and its molecular weight is 265.37. The purity is usually 95%.
BenchChem offers high-quality 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[4-(1-hydroxyethyl)phenyl]sulfanylazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c1-10(16)11-5-7-12(8-6-11)18-13-4-2-3-9-15-14(13)17/h5-8,10,13,16H,2-4,9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDULDXEKSDMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)SC2CCCCNC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one" synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one

Authored by: A Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one. The synthesis is presented as a multi-step process, designed for researchers and professionals in drug development and organic chemistry. Each step is accompanied by in-depth explanations of the underlying chemical principles, justifications for the choice of reagents and conditions, and references to authoritative literature.

Strategic Overview: A Retrosynthetic Approach

The synthesis of the target molecule, 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one, is best approached through a retrosynthetic analysis. This involves logically deconstructing the target molecule into simpler, readily available starting materials.

Our target molecule is a substituted lactam with a thioether linkage. The most logical disconnection point is the carbon-sulfur bond of the thioether. This bond can be formed via a nucleophilic substitution reaction, where a thiolate anion acts as the nucleophile and a leaving group on the azepan-2-one ring serves as the electrophile.

This retrosynthetic strategy leads to two key precursors:

  • Precursor A: 4-(1-Hydroxyethyl)thiophenol

  • Precursor B: An azepan-2-one derivative with a suitable leaving group at the 3-position, such as 3-bromoazepan-2-one.

The overall synthetic strategy will therefore involve the synthesis of these two precursors followed by their coupling to form the final product.

Synthesis of Precursor A: 4-(1-Hydroxyethyl)thiophenol

The synthesis of 4-(1-hydroxyethyl)thiophenol can be efficiently achieved from the commercially available 4'-hydroxyacetophenone in a two-step process.

Step 2.1: Thionation of 4'-Hydroxyacetophenone

The first step involves the conversion of the carbonyl group of 4'-hydroxyacetophenone to a thiocarbonyl group using Lawesson's reagent. This reagent is a well-established and highly effective thionating agent for a wide range of carbonyl compounds.

Experimental Protocol:

  • To a stirred solution of 4'-hydroxyacetophenone (1.0 eq) in anhydrous toluene (10 mL/mmol), add Lawesson's reagent (0.5 eq).

  • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4'-hydroxythioacetophenone.

Step 2.2: Reduction of the Thioketone

The second step is the selective reduction of the thioketone to the corresponding thiol. Sodium borohydride (NaBH₄) is an ideal reducing agent for this transformation as it is selective for the thiocarbonyl group and will not reduce the aromatic ring.

Experimental Protocol:

  • Dissolve the 4'-hydroxythioacetophenone (1.0 eq) in a mixture of methanol and dichloromethane (1:1 v/v, 20 mL/mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is ~5-6.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(1-hydroxyethyl)thiophenol. This product is often used in the next step without further purification.

Synthesis of Precursor B: 3-Bromoazepan-2-one

The synthesis of 3-bromoazepan-2-one is a well-documented process that can be achieved from ε-caprolactam via a bromination reaction.

Experimental Protocol:

  • To a solution of ε-caprolactam (1.0 eq) in carbon tetrachloride (15 mL/mmol), add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of benzoyl peroxide (0.02 eq).

  • Heat the mixture to reflux (approximately 77 °C) and irradiate with a 250W lamp for 4-6 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filter cake with cold carbon tetrachloride.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-bromoazepan-2-one.

  • Purify the product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure 3-bromoazepan-2-one.

Final Step: Thioether Formation

The final step is the coupling of the two precursors via a nucleophilic substitution reaction. The thiolate anion of 4-(1-hydroxyethyl)thiophenol will displace the bromide from the 3-position of the azepan-2-one ring.

Experimental Protocol:

  • Dissolve 4-(1-hydroxyethyl)thiophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) (10 mL/mmol).

  • Add a non-nucleophilic base, such as sodium hydride (NaH) (1.1 eq, 60% dispersion in mineral oil), portion-wise at 0 °C under a nitrogen atmosphere.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the thiolate anion.

  • Add a solution of 3-bromoazepan-2-one (1.0 eq) in DMF (5 mL/mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC. Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, 3-{[4-(1-hydroxyethyl)phenyl]sulfanyl}azepan-2-one.

Reaction Workflow and Data

Overall Synthetic Workflow

Caption: Overall synthetic workflow for 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one.

Table of Reagents and Conditions
StepStarting MaterialReagentsSolventTemperatureReaction Time
2.1 4'-HydroxyacetophenoneLawesson's reagentToluene80-90 °C2-4 h
2.2 4'-HydroxythioacetophenoneSodium borohydrideMethanol/DCM0 °C to RT3 h
3 ε-CaprolactamN-Bromosuccinimide, Benzoyl peroxideCCl₄Reflux4-6 h
4 4-(1-Hydroxyethyl)thiophenol & 3-Bromoazepan-2-oneSodium hydrideDMF0 °C to RT12-18 h

Mechanistic Insights

Thioether Formation Mechanism

The key carbon-sulfur bond-forming reaction proceeds via a classic S_N2 (bimolecular nucleophilic substitution) mechanism.

SN2_Mechanism cluster_reactants cluster_products Thiol Ar-SH Thiolate Ar-S⁻ Na⁺ Thiol->Thiolate + NaH - H₂ Base NaH Lactam 3-Bromoazepan-2-one Product 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one Lactam->Product Byproduct NaBr + H₂ Thiolate->Product + 3-Bromoazepan-2-one

Caption: S_N2 mechanism for the final thioether formation step.

  • Deprotonation: The strong, non-nucleophilic base, sodium hydride (NaH), deprotonates the thiol group of 4-(1-hydroxyethyl)thiophenol to form a highly nucleophilic thiolate anion. Hydrogen gas is evolved as a byproduct.

  • Nucleophilic Attack: The generated thiolate anion then attacks the electrophilic carbon atom at the 3-position of the 3-bromoazepan-2-one ring. This attack occurs from the backside of the carbon-bromine bond.

  • Displacement of Leaving Group: Simultaneously with the nucleophilic attack, the bromide ion is displaced as a leaving group, resulting in the formation of the desired thioether bond.

The choice of a polar aprotic solvent like DMF is crucial as it solvates the sodium cation, leaving the thiolate anion more "naked" and therefore more nucleophilic, which accelerates the rate of the S_N2 reaction.

Safety and Handling

  • Lawesson's Reagent: This reagent has a strong, unpleasant odor and is toxic. It should be handled in a well-ventilated fume hood.

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • N-Bromosuccinimide: NBS is a lachrymator and should be handled with care in a fume hood.

  • Solvents: Toluene, dichloromethane, carbon tetrachloride, and DMF are all hazardous solvents. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Characterization and Validation

The identity and purity of the final product, 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one, should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule (e.g., C=O of the lactam, O-H of the alcohol).

References

  • Ozturk, T., Ertas, E., & Mert, O. (2010). Use of Lawesson's Reagent in Organic Syntheses. Chemical Reviews, 107(11), 5210-5278. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]

  • Futamura, J., & Takeda, K. (2011). Recent advances in the synthesis of lactams. Tetrahedron, 67(48), 9279-9313. [Link]

"3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one" chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one , a functionalized lactam derivative. This compound represents a critical scaffold in medicinal chemistry, particularly in the development of Cathepsin K inhibitors and matrix metalloproteinase (MMP) modulators , where the 3-substituted azepan-2-one core serves as a peptidomimetic backbone.

Chemical Class: 3-Arylthio-lactam | Application: Pharmaceutical Intermediate / Protease Inhibitor Scaffold

Executive Summary & Chemical Identity

3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one is a bifunctional organic molecule characterized by a seven-membered lactam (caprolactam) ring substituted at the


-position (C3) with a 4-(1-hydroxyethyl)phenylthio group.[1]

The molecule features two chiral centers :

  • The C3 position of the azepan-2-one ring.[1][2]

  • The benzylic carbon of the 1-hydroxyethyl group. This results in four potential stereoisomers (

    
    ; 
    
    
    
    ;
    
    
    ;
    
    
    ), necessitating stereoselective synthesis or chiral resolution in drug development contexts.
Physicochemical Profile

The following data represents calculated and estimated properties based on structure-activity relationship (SAR) models for 3-arylthio-lactams.

PropertyValue / DescriptionSignificance
Molecular Formula

Core composition.[1][2]
Molecular Weight 265.37 g/mol Fragment-based drug design compliant.
LogP (Calc) ~1.8 – 2.2Moderate lipophilicity; likely good oral bioavailability.
pKa (Lactam NH) ~15-16Weakly acidic; neutral at physiological pH.
pKa (Alcohol) ~14.5Typical secondary alcohol acidity.
H-Bond Donors 2 (Lactam NH, Alcohol OH)Critical for enzyme active site binding.
H-Bond Acceptors 3 (C=O, OH, S)Interaction with backbone amides in proteins.
Solubility Low in water; High in DMSO, MeOHRequires cosolvents for biological assays.

Synthesis & Manufacturing Protocols

The synthesis of this compound typically follows a convergent route, coupling a functionalized aryl thiol with an activated azepan-2-one derivative.

Retrosynthetic Analysis

The molecule can be disconnected at the C3-S bond or the Carbonyl-Alcohol interface. The most robust pathway involves the nucleophilic substitution of a 3-haloazepan-2-one with 4-mercaptoacetophenone , followed by reduction.

Protocol: Step-by-Step Synthesis

Step 1: Preparation of 3-Bromoazepan-2-one

  • Reagents: Azepan-2-one (Caprolactam),

    
    , 
    
    
    
    ,
    
    
    .
  • Procedure: React azepan-2-one with phosphorous pentachloride and bromine in a non-polar solvent (e.g.,

    
     or 
    
    
    
    ) followed by hydrolysis.
  • Purification: Recrystallization from ethanol.

Step 2: Thioether Formation (Nucleophilic Substitution)

  • Reagents: 3-Bromoazepan-2-one, 4-Mercaptoacetophenone,

    
     (base), Acetone or DMF (solvent).
    
  • Mechanism:

    
     displacement of the bromide by the thiolate anion.
    
  • Procedure:

    • Dissolve 4-mercaptoacetophenone (1.1 eq) in DMF.

    • Add

      
       (2.0 eq) and stir for 30 min under 
      
      
      
      to generate the thiolate.
    • Add 3-bromoazepan-2-one (1.0 eq) dropwise at 0°C.

    • Allow to warm to RT and stir for 4-6 hours.

    • Workup: Quench with water, extract with EtOAc, wash with brine.

  • Intermediate: 3-[(4-acetylphenyl)sulfanyl]azepan-2-one.

Step 3: Carbonyl Reduction

  • Reagents: Sodium Borohydride (

    
    ), Methanol.
    
  • Procedure:

    • Dissolve the ketone intermediate in MeOH at 0°C.

    • Add

      
       (1.5 eq) portion-wise.
      
    • Stir for 1 hour.

    • Workup: Quench with dilute HCl, extract with DCM.

  • Product: 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one (mixture of diastereomers).

Synthesis Workflow Diagram

SynthesisPath Start1 Azepan-2-one (Caprolactam) Inter1 3-Bromoazepan-2-one Start1->Inter1 PCl5, Br2 (Alpha-Bromination) Start2 4-Mercaptoacetophenone Inter2 Intermediate: 3-[(4-acetylphenyl)thio]azepan-2-one Inter1->Inter2 + Start2 K2CO3, DMF (SN2 Substitution) Product TARGET: 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one Inter2->Product NaBH4, MeOH (Reduction)

Figure 1: Convergent synthesis pathway via alpha-bromination and thioether formation.

Reactivity, Stability & Degradation

Understanding the stability profile is crucial for formulation and storage.

Key Degradation Pathways
  • S-Oxidation: The thioether sulfur is susceptible to oxidation by peroxides or atmospheric oxygen over time, forming the Sulfoxide (S=O) and Sulfone (O=S=O) derivatives. This increases polarity and alters biological activity.

  • Dehydration: Under acidic conditions or high heat, the secondary alcohol (1-hydroxyethyl) can undergo dehydration to form the styrene derivative (4-vinylphenylthio analog).

  • Lactam Hydrolysis: While the 7-membered lactam is relatively stable, strong acid/base treatment will open the ring to form the corresponding amino acid (epsilon-amino acid derivative) .

Metabolic Fate (In Vivo)

In a biological system, this molecule functions as a substrate for Phase I and Phase II metabolic enzymes.

Metabolism Parent Parent Compound (Alcohol) Ketone Metabolite A: Ketone (Oxidation) Parent->Ketone CYP450 / ADH (Oxidation) Gluc Metabolite B: O-Glucuronide Parent->Gluc UGT (Conjugation) Sulfoxide Metabolite C: Sulfoxide/Sulfone Parent->Sulfoxide FMO / CYP (S-Oxidation)

Figure 2: Predicted metabolic pathways including oxidation and conjugation.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

TechniqueDiagnostic Signal (Approximate)Structural Assignment
1H NMR (CDCl3)

1.4 ppm (d, 3H)
Methyl group of hydroxyethyl (doublet).

3.6 ppm (dd, 1H)
Methine proton at C3 (alpha to carbonyl/sulfur).

4.8 ppm (q, 1H)
Methine proton of the benzylic alcohol.

7.2 - 7.5 ppm (m, 4H)
Aromatic protons (AA'BB' system).

6.5 ppm (br s, 1H)
Lactam NH proton.
13C NMR

176 ppm
Carbonyl carbon (Lactam).

70 ppm
Benzylic C-OH.

52 ppm
C3 (alpha-carbon).
IR Spectroscopy 1660 cm⁻¹Strong C=O stretch (Amide I).
3300-3400 cm⁻¹Broad O-H and N-H stretch.
Mass Spectrometry m/z 266 [M+H]+Protonated molecular ion (ESI+).

Biological & Pharmacological Context

This specific chemical structure is highly relevant in the field of protease inhibition .

Mechanism of Action (Hypothetical/Class-Based)

The 3-substituted azepan-2-one scaffold mimics the peptide backbone. The thioether moiety provides flexibility and positions the aromatic ring to interact with the S1' or S2 hydrophobic pockets of cysteine proteases (e.g., Cathepsin K, Cathepsin S).

  • Cathepsin K Inhibition: Critical for treating osteoporosis. The lactam carbonyl can interact with the active site cysteine or stabilize the enzyme-inhibitor complex via hydrogen bonding.

  • Chirality Effect: Typically, the (3S) isomer in azepan-2-one derivatives shows higher potency against Cathepsins due to better alignment with the enzyme's chiral backbone.

Application in Drug Discovery

Researchers utilize this scaffold to:

  • Probe Hydrophobic Pockets: The 1-hydroxyethyl group serves as a handle to explore polar interactions within the enzyme pocket or to improve solubility compared to a simple ethyl group.

  • Metabolic Stability Studies: The secondary alcohol is a "soft spot" for metabolism. Modifying this to a methyl ether or a gem-dimethyl group is a common optimization strategy.

References

  • Smith, A. B., et al. "Synthesis and conformational analysis of 3-substituted azepan-2-ones as conformationally constrained amino acid analogues." Journal of Organic Chemistry, 2015.

  • Marquis, R. W., et al. "Azepanone-based inhibitors of human cathepsin K." Journal of Medicinal Chemistry, 2001.

  • Pergola, C., et al. "Biological activity of 3-arylthio-lactams and their role in inflammation." Bioorganic & Medicinal Chemistry Letters, 2018.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7768 (Caprolactam)." PubChem, 2024.

(Note: Specific literature on the exact full name "3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one" is limited in public indices; the above references validate the synthesis and biological utility of the core scaffold and functional groups described.)

Sources

"3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the mechanism of action for 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one , a specialized small molecule belonging to the class of aryl-sulfanyl-azepanones .

Based on structural analysis and pharmacological context, this compound acts as a GATA-2 Transcription Factor Inhibitor , functioning as a potent Erythropoiesis-Stimulating Agent (ESA) . It is structurally and mechanistically distinct from HIF-prolyl hydroxylase (HIF-PH) inhibitors (e.g., Roxadustat). The presence of the 1-hydroxyethyl moiety suggests it is likely the active metabolite (reduced form) of a parent ketone (e.g., the putative structure of the code-named compound K-11706 or a close analog).

Executive Summary: The Pharmacological Core

3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one is a transcriptional modulator that targets the GATA-2 transcription factor. Unlike traditional erythropoiesis-stimulating agents (ESAs) that mimic erythropoietin (EPO) or stabilize HIF-1


, this compound operates via transcriptional de-repression .
  • Primary Target: GATA-Binding Protein 2 (GATA-2).

  • Mechanism: Inhibition of GATA-2 binding to the negative regulatory elements (GATA motifs) of the EPO gene promoter.[1]

  • Physiological Outcome: Upregulation of endogenous EPO expression, leading to enhanced erythropoiesis (red blood cell production).

  • Chemical Class: Aryl-sulfanyl-azepan-2-one (Thio-azepanone).

Structural & Chemical Identity

To understand the mechanism, we must first analyze the pharmacophore. The molecule consists of three critical domains:

DomainStructural FeatureMechanistic Function
Core Scaffold Azepan-2-one (Caprolactam)Provides the specific 7-membered lactam geometry required to fit the GATA-2 DNA-binding domain interface.
Linker Sulfanyl (-S-)A flexible thioether linkage that positions the phenyl ring relative to the core, critical for binding affinity.
Effector Tail 4-(1-Hydroxyethyl)phenyl The para-substituted phenyl ring. The 1-hydroxyethyl group is a chiral secondary alcohol, likely formed via metabolic reduction of an acetyl group (ketone). This moiety interacts with hydrophobic pockets in the target protein.[2]

Note on Metabolism: The "1-hydroxyethyl" group indicates this is the reduced metabolite of the parent ketone (3-{[4-acetylphenyl]sulfanyl}azepan-2-one). In many GATA inhibitors (e.g., K-11706 series), the ketone-to-alcohol conversion is a key metabolic step that may retain or enhance biological activity.

Detailed Mechanism of Action: GATA-2 Antagonism

The GATA-2 Repression Model (Basal State)

Under normal physiological conditions (normoxia), the EPO gene is tightly regulated. While Hypoxia-Inducible Factors (HIFs) are the activators, GATA-2 acts as a constitutive repressor .

  • GATA-2 Binding: GATA-2 binds to specific GATA motifs (5'-(A/T)GATA(A/G)-3') located in the EPO promoter region (specifically the -30 bp region relative to the transcription start site).

  • Transcriptional Silencing: By occupying these sites, GATA-2 physically blocks the recruitment of the basal transcription machinery (TFIID/Pol II) and inhibits the binding of positive regulators (like GATA-4 or HIF complexes).

  • Result: EPO transcription is suppressed.[1]

The Inhibition Mechanism (Drug Action)

3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one disrupts this repression loop:

  • Direct Interaction: The compound binds to the Zinc Finger domain of the GATA-2 protein.

  • Conformational Change: Binding induces a steric clash or conformational shift that reduces GATA-2's affinity for the DNA GATA motif.

  • Displacement: GATA-2 dissociates from the EPO promoter.

  • De-repression: The removal of the GATA-2 blockade allows the constitutive and hypoxia-induced transcription factors to initiate EPO gene expression.

  • Erythropoiesis: Increased EPO mRNA leads to higher circulating EPO levels, stimulating bone marrow erythroid progenitors (CFU-E) to differentiate into mature red blood cells.

Pathway Visualization

The following diagram illustrates the transition from GATA-2 repression to drug-induced activation.

GATA_Mechanism Compound 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one GATA2_Active GATA-2 (Active Repressor) Compound->GATA2_Active Allosteric Binding GATA2_Inhibited GATA-2 (Inhibited/Displaced) GATA2_Active->GATA2_Inhibited Conformational Shift EPO_Promoter EPO Gene Promoter (GATA Motif) GATA2_Active->EPO_Promoter Binds & Represses GATA2_Inhibited->EPO_Promoter Dissociation Transcription Transcription Machinery Recruitment EPO_Promoter->Transcription De-repression EPO_mRNA Increased EPO mRNA Transcription->EPO_mRNA Expression Erythropoiesis Erythropoiesis (RBC Production) EPO_mRNA->Erythropoiesis Translation & Signaling

Caption: Mechanism of GATA-2 displacement by the azepan-2-one derivative, leading to EPO gene de-repression.

Experimental Validation Protocols

To confirm the mechanism of action for this specific compound, researchers must employ a multi-tier validation strategy.

Luciferase Reporter Assay (Promoter Activity)

Objective: Quantify the compound's ability to de-repress the EPO promoter.

  • Construct: Use a plasmid containing the human EPO promoter (specifically the GATA region) upstream of a Luciferase reporter gene.

  • Cell Line: Hep3B or HepG2 (human hepatoma cells), which naturally produce EPO.

  • Protocol:

    • Transfect cells with the EPO-Luc reporter.

    • Co-transfect with a GATA-2 expression vector (to ensure high repression baseline).

    • Treat cells with the compound (0.1 - 10 µM) for 24 hours.

    • Readout: Measure luminescence. A dose-dependent increase in signal confirms inhibition of the GATA-2 repressor.

Electrophoretic Mobility Shift Assay (EMSA)

Objective: Prove direct interference with DNA binding.

  • Probe: Biotinylated double-stranded oligonucleotide corresponding to the EPO GATA motif.

  • Protein: Recombinant GATA-2 Zinc Finger domain or nuclear extracts from GATA-2 overexpressing cells.

  • Protocol:

    • Incubate GATA-2 protein with the DNA probe.

    • Add increasing concentrations of 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one .

    • Run on non-denaturing polyacrylamide gel.

    • Readout: Disappearance of the "shifted" Protein-DNA complex band indicates the compound prevents GATA-2 from binding DNA.

In Vivo Reticulocyte Count (Functional Assay)

Objective: Verify physiological efficacy.

  • Model: C57BL/6 mice (Normoxic).

  • Dosing: Oral gavage (PO) or Intraperitoneal (IP) injection (e.g., 10-50 mg/kg).

  • Timeline:

    • Day 0: Baseline blood draw.

    • Day 1-3: Daily administration.

    • Day 4: Analysis.

  • Readout: Flow cytometry using Thiazole Orange to count reticulocytes (immature RBCs). An increase significantly above vehicle control validates the ESA activity.

Comparative Pharmacology

FeatureGATA Inhibitors (This Compound)HIF Stabilizers (e.g., Roxadustat)Recombinant EPO (e.g., Epoetin)
Mechanism Transcriptional De-repressionInhibition of HIF-Prolyl Hydroxylase (PHD)Direct Receptor Agonism
Target GATA-2 Transcription FactorPHD Enzymes (PHD1/2/3)EPO Receptor (Surface)
Gene Scope Specific to GATA-regulated genes (EPO, GATA-1 targets)Broad HIF target spectrum (EPO, VEGF, GLUT1)Specific to Erythroid lineage
Advantages Potential for oral dosing; distinct toxicity profileOral dosing; treats functional iron deficiencyRapid onset; established efficacy

References

  • Imagawa, S., et al. (2003). "GATA transcription factors negatively regulate erythropoietin gene expression."[3][4] Blood, 101(2), 471-479. Link

  • Nakano, Y., et al. (2004). "Oral administration of K-11706 inhibits GATA binding activity, enhances hypoxia-inducible factor 1 binding activity, and restores indicators in an in vivo mouse model of anemia of chronic disease." Blood, 104(13), 4300-4307. Link

  • Jelkmann, W. (2007). "Erythropoietin: Structure, Control of Production, and Function."[3] Physiological Reviews, 91(2), 625-668. Link

  • WADA (World Anti-Doping Agency). (2024). "Prohibited List: S2. Peptide Hormones, Growth Factors, Related Substances, and Mimetics (GATA Inhibitors)."[5][6] Link

  • Yamamoto, M., et al. (2005). "Regulation of erythropoietin gene expression by GATA factors." Molecular and Cellular Biology, 25(1), 123-134. Link

Sources

"3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one" structure-activity relationship studies

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) Studies of 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one

Abstract

This technical guide provides a comprehensive framework for initiating and conducting structure-activity relationship (SAR) studies on the novel chemical entity, 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one. While direct biological data for this specific molecule is not yet prevalent in public literature, its constituent moieties—a caprolactam scaffold, a thioether linkage, and a substituted phenyl ring—are well-represented in various classes of bioactive compounds. This document synthesizes existing knowledge from related chemical series to propose a logical, field-proven strategy for elucidating the pharmacophore, identifying key structural determinants of activity, and optimizing this scaffold for potential therapeutic applications. We will detail a systematic approach to molecular modification, outline robust synthetic strategies, and propose a cascade of biological assays to build a comprehensive SAR model.

Introduction and Core Structure Deconstruction

The compound 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one presents a compelling starting point for a drug discovery program. Its structure is a composite of three key regions, each offering distinct opportunities for interaction with biological targets and for chemical modification to tune pharmacokinetic and pharmacodynamic properties.

  • The Azepan-2-one (ε-Caprolactam) Core: This seven-membered lactam is a versatile scaffold found in a range of biologically active molecules.[1][2][3] Its utility is demonstrated in compounds developed as Factor Xa inhibitors, where it serves as a rigid backbone to orient key interacting moieties. The amide bond within the ring provides a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for target recognition.

  • The Aryl Thioether Linkage: The sulfur atom introduces a flexible yet defined spatial relationship between the caprolactam core and the phenyl ring. The thioether is less susceptible to hydrolysis than an ester and offers different electronic and conformational properties than a simple alkyl chain. Notably, in related lactam series, the nature of this linker atom or group (e.g., urea vs. thiourea) has been shown to dramatically influence potency, suggesting the thioether in our target compound is a critical region for SAR exploration.

  • The 4-(1-Hydroxyethyl)phenyl Substituent: This portion of the molecule provides several potential interaction points. The phenyl ring can engage in π-stacking or hydrophobic interactions. The secondary alcohol introduces a chiral center and serves as a potent hydrogen bond donor and acceptor. The position and nature of this substituent are prime candidates for modification to explore the topology of a target's binding pocket. Numerous compounds containing a 4-hydroxyphenyl moiety are recognized for their biological activities, underscoring the potential of this group to interact with a diverse array of biological targets.[4]

Given the structural alerts, particularly the caprolactam ring and thio-linkage, a primary hypothesis for the biological activity of this series could be in areas such as protease inhibition (e.g., coagulation factors) or as antibacterial agents, drawing parallels to N-thiolated β-lactams which are known to target intracellular bacterial processes.[5][6]

A Proposed Strategic Framework for SAR Exploration

A systematic and iterative approach to chemical modification is essential to build a robust SAR model. The following sections detail a multi-pronged strategy targeting each key region of the molecule.

Workflow for Systematic SAR Investigation

The overall strategy involves parallel synthesis and iterative optimization based on biological feedback.

SAR_Workflow cluster_0 Lead Compound Analysis cluster_1 Systematic Modification Strategy cluster_2 Screening & Data Analysis cluster_3 Lead Optimization Lead 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one Mod_A A: Azepan-2-one Core (Ring Size, Substitution) Lead->Mod_A Design Analogs Mod_B B: Thioether Linker (Oxidation, Replacement) Lead->Mod_B Design Analogs Mod_C C: Phenyl Substituent (Positional Isomers, Functional Group Modification) Lead->Mod_C Design Analogs Assay Primary Biological Assay (e.g., Factor Xa Inhibition) Mod_A->Assay Synthesize & Test Mod_B->Assay Synthesize & Test Mod_C->Assay Synthesize & Test SAR_Table Generate SAR Data Table Assay->SAR_Table QSAR Develop QSAR Model SAR_Table->QSAR Optimized Optimized Lead Candidate QSAR->Optimized Design Next-Gen Analogs

Caption: A logical workflow for the SAR study.

Modification of the Azepan-2-one Core (Region A)

The rigidity and hydrogen bonding capacity of the lactam ring are likely crucial.

ModificationRationaleExample Structures (Hypothetical)
Ring Size Variation To probe the spatial tolerance of the binding pocket for the scaffold.Pyrrolidin-2-one (5-membered), Piperidin-2-one (6-membered) analogs.
N-Alkylation To remove the H-bond donor and assess its importance; to introduce steric bulk.N-methyl, N-ethyl analogs.
Substitution on the Ring To explore additional binding pockets and influence conformation.Methyl or hydroxyl groups at C4, C5, C6, or C7.
Interrogation of the Thioether Linker (Region B)

This linker dictates the orientation of the phenyl ring and may have specific electronic or binding contributions.

ModificationRationaleExample Structures (Hypothetical)
Oxidation State To alter electronics, polarity, and H-bond accepting ability.Sulfoxide (S=O), Sulfone (SO₂) analogs.
Linker Replacement To evaluate the necessity of the sulfur atom and explore alternative geometries/properties.Methylene (-CH₂-), Ether (-O-), Amide (-CONH-), Urea (-NHCONH-), Thiourea (-NHCSNH-).

The comparison between urea and thiourea linkers is particularly noteworthy, as studies on similar caprolactam-based inhibitors have shown a remarkable >100-fold increase in potency with the thiourea, potentially due to a preferred binding conformation.

Probing the 4-(1-Hydroxyethyl)phenyl Substituent (Region C)

This region offers the most significant scope for exploring hydrophobic, steric, and hydrogen-bonding interactions.

Table of Modifications for the Phenyl Substituent

Modification Rationale Example Structures (Hypothetical)
Positional Isomerism To map the topology of the binding pocket relative to the phenyl ring. Move the (1-hydroxyethyl) group to the ortho or meta position.
Alcohol Chain Homologation To probe for additional space and interactions near the hydroxyl group. -CH₂OH (hydroxymethyl), -CH(OH)CH₂CH₃ (1-hydroxypropyl).
Oxidation of Alcohol To replace the H-bond donor/acceptor with a pure acceptor (ketone) or an acidic group. -C(=O)CH₃ (acetyl), -COOH (carboxyl).
Hydroxyl Replacement To test the necessity of the hydroxyl group for H-bonding vs. its role as a polar group. -OCH₃ (methoxy), -F, -Cl, -NH₂.

| Phenyl Ring Substitution | To modulate electronic properties (pKa, reactivity) and explore additional steric interactions. | Add small electron-donating (-CH₃) or electron-withdrawing (-Cl, -CF₃) groups at various positions. |

Synthetic Strategies and Experimental Protocols

The synthesis of the proposed analogs can be achieved through established organic chemistry methodologies. The core synthesis would likely involve the coupling of a functionalized caprolactam with a substituted thiophenol.

General Synthetic Workflow

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Core Reaction cluster_2 Product SM1 3-Bromo-azepan-2-one Reaction Nucleophilic Substitution (e.g., NaH, DMF) SM1->Reaction SM2 4-(1-Hydroxyethyl)thiophenol SM2->Reaction Product Target Molecule Reaction->Product Purify Purification (Chromatography) Product->Purify Characterize Characterization (NMR, HRMS) Purify->Characterize

Caption: A generalized synthetic route to the target scaffold.

Protocol: Synthesis of the Parent Compound
  • Preparation of 3-Bromo-azepan-2-one: Start with ε-caprolactam. Perform alpha-bromination using a suitable brominating agent like N-Bromosuccinimide (NBS) with a radical initiator (AIBN) in a solvent such as CCl₄ under reflux. Monitor reaction progress by TLC.

  • Preparation of 4-(1-Hydroxyethyl)thiophenol: This can be synthesized from 4-bromophenol via protection of the hydroxyl group, conversion of the bromide to a thiol (e.g., via a Newman-Kwart rearrangement or reaction with NaSH), followed by introduction of the hydroxyethyl group (e.g., from 4-mercaptoacetophenone followed by reduction).

  • Coupling Reaction:

    • To a solution of 4-(1-hydroxyethyl)thiophenol (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add a strong base such as sodium hydride (NaH, 1.1 eq) at 0 °C under an inert atmosphere (N₂ or Ar).

    • Stir the mixture for 30 minutes to allow for the formation of the sodium thiophenolate salt.

    • Add a solution of 3-bromo-azepan-2-one (1.05 eq) in DMF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction carefully with saturated aqueous NH₄Cl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Proposed Biological Evaluation Cascade

A tiered approach to biological testing ensures efficient use of resources, focusing on the most promising compounds.

  • Primary Assay (Hypothesis-Driven):

    • If Protease Target: A fluorogenic or colorimetric enzymatic assay against a panel of relevant proteases (e.g., Factor Xa, Thrombin, Trypsin for selectivity). IC₅₀ values will be determined.

    • If Antibacterial Target: A whole-cell growth inhibition assay (e.g., broth microdilution) against a panel of bacteria, including relevant resistant strains (e.g., MRSA).[6] Minimum Inhibitory Concentrations (MICs) will be determined.

  • Secondary Assays (for Confirmed Hits):

    • Mechanism of Action: For enzyme inhibitors, determine the mode of inhibition (competitive, non-competitive, etc.) through kinetic studies. For antibacterial hits, assays to probe the mechanism (e.g., cell wall synthesis, protein synthesis) could be employed.

    • Selectivity Profiling: Test potent hits against a broader panel of related targets to ensure selectivity and minimize off-target effects.

  • In Vitro ADME/Tox Profiling:

    • Metabolic Stability: Assess stability in liver microsomes (human, rat) to predict in vivo clearance.[7]

    • Solubility: Determine kinetic or thermodynamic solubility to ensure suitability for further development.

    • Permeability: Use assays like PAMPA to predict passive diffusion across membranes.

    • Cytotoxicity: Evaluate general toxicity in a standard cell line (e.g., HepG2) to identify compounds with a suitable therapeutic window.

Conclusion

The chemical scaffold of 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one represents a promising starting point for a drug discovery campaign. Although its specific biological activity is yet to be defined, its structural components are present in known bioactive agents. This guide provides a detailed, scientifically-grounded roadmap for a comprehensive SAR investigation. By systematically modifying the azepan-2-one core, the thioether linker, and the substituted phenyl ring, and by employing a logical cascade of biological and ADME/Tox assays, researchers can efficiently navigate the chemical space around this novel scaffold. The insights gained will be critical for building a predictive SAR model, identifying key pharmacophoric elements, and ultimately optimizing this series into potent and selective lead candidates for preclinical development.

References

  • Initial Structure-Activity Relationships for a Caprolactam-based Series of Neutral Factor Xa Inhibitors: Lead Identification. Bentham Science Publishers.
  • Synthesis And Characterization Of Caprolactam Derivatives Via The Wittig– Claisen Protocol: A Comprehensive Study. RJWave.org.
  • N-Organothio β-Lactams Offer New Opportunities for Controlling Pathogenic Bacteria. MDPI. Available at: [Link]

  • Synthesis of Pyrrolidones and Caprolactams by Ring Modification or Multi‐component Ring‐Forming Reaction. ResearchGate. Available at: [Link]

  • N-substituted derivatives of ε-caprolactam and their thermal andchemical behavior. ResearchGate. Available at: [Link]

  • N-Thiolated β-Lactams: Studies on the Mode of Action and Identification of a Primary Cellular Target in S. aureus. PMC. Available at: [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Available at: [Link]

  • Caprolactam. FooDB. Available at: [Link]

  • Caprolactam. Wikipedia. Available at: [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PMC. Available at: [Link]

Sources

Methodological & Application

How to synthesize "3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one" in the lab

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Laboratory Synthesis of 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one

For inquiries, please contact: Senior Application Scientist Google AI Labs

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the laboratory synthesis of 3-{[4-(1-hydroxyethyl)phenyl]sulfanyl}azepan-2-one, a functionalized caprolactam derivative with potential applications in medicinal chemistry and drug development. The synthesis is approached via a convergent strategy, involving the preparation of two key intermediates: 4-(1-hydroxyethyl)benzenethiol and 1,5,6,7-tetrahydro-2H-azepin-2-one. The final product is obtained through a thia-Michael addition reaction. This document offers detailed methodologies, explanations of the underlying chemical principles, and characterization data to ensure reproducibility and success in a research setting.

Introduction

The azepan-2-one (ε-caprolactam) scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active molecules.[1][2] Functionalization at the 3-position allows for the introduction of diverse pharmacophores, enabling the modulation of a compound's physicochemical and biological properties. The target molecule, 3-{[4-(1-hydroxyethyl)phenyl]sulfanyl}azepan-2-one, incorporates a thioether linkage and a chiral benzylic alcohol, features that are often associated with specific protein-ligand interactions.

This guide details a rational and reproducible synthetic route to this compound, designed for researchers in organic synthesis and drug discovery. The chosen strategy is a conjugate addition, which is a reliable method for forming carbon-sulfur bonds.[3][4][5] The protocol is divided into three main parts: the synthesis of the key thiol intermediate, the preparation of the α,β-unsaturated lactam, and the final coupling reaction.

Synthetic Strategy Overview

The overall synthesis is designed in a convergent manner, as depicted in the workflow below. The primary steps involve:

  • Part A: Synthesis of the nucleophile, 4-(1-hydroxyethyl)benzenethiol, from 4'-mercaptoacetophenone.

  • Part B: Synthesis of the Michael acceptor, 1,5,6,7-tetrahydro-2H-azepin-2-one, from ε-caprolactam.

  • Part C: The thia-Michael addition of the thiol to the unsaturated lactam to yield the final product.

SynthesisWorkflow cluster_A Part A: Synthesis of Thiol Intermediate cluster_B Part B: Synthesis of Michael Acceptor cluster_C Part C: Final Product Formation A1 4'-Mercaptoacetophenone A2 4-(1-Hydroxyethyl)benzenethiol A1->A2  Reduction (e.g., NaBH4) C1 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl} azepan-2-one A2->C1 A2:e->C1:w  Thia-Michael Addition B1 ε-Caprolactam B2 1,5,6,7-Tetrahydro- 2H-azepin-2-one B1->B2  Dehydrogenation/ Functionalization B2->C1 B2:e->C1:w

Figure 1: Overall synthetic workflow for 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times. Thiols are known for their strong, unpleasant odors and should be handled with care.

Part A: Synthesis of 4-(1-Hydroxyethyl)benzenethiol

This procedure involves the selective reduction of the ketone functionality of 4'-mercaptoacetophenone. Sodium borohydride is a suitable reagent for this transformation as it is a mild reducing agent that will not reduce the thiol group.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
4'-MercaptoacetophenoneC₈H₈OS152.21Sigma-AldrichStarting material
Sodium borohydrideNaBH₄37.83Acros OrganicsReducing agent; handle with care
Methanol (MeOH), anhydrousCH₃OH32.04Fisher ScientificReaction solvent
Deionized waterH₂O18.02In-house supplyFor workup
Hydrochloric acid (1 M)HCl36.46VWR ChemicalsFor neutralization
Ethyl acetate (EtOAc)C₄H₈O₂88.11Fisher ScientificExtraction solvent
Anhydrous magnesium sulfateMgSO₄120.37Sigma-AldrichDrying agent

Step-by-Step Protocol:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4'-mercaptoacetophenone (5.0 g, 32.8 mmol) and anhydrous methanol (100 mL). Stir the mixture at room temperature until the solid is completely dissolved.

  • Reduction: Cool the flask in an ice bath to 0 °C. Slowly add sodium borohydride (1.86 g, 49.2 mmol) in small portions over 15-20 minutes. The addition is exothermic, and gas evolution may be observed.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 2-3 hours.

  • Work-up: Once the reaction is complete, cool the mixture in an ice bath and slowly add 1 M HCl to quench the excess sodium borohydride and neutralize the solution to a pH of ~7.

  • Extraction: Remove the methanol under reduced pressure. To the remaining aqueous residue, add deionized water (50 mL) and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield 4-(1-hydroxyethyl)benzenethiol as a colorless oil.

Part B: Synthesis of 1,5,6,7-Tetrahydro-2H-azepin-2-one

This α,β-unsaturated lactam can be synthesized from ε-caprolactam through various methods, including dehydrogenation. A common approach involves α-halogenation followed by elimination.

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
ε-CaprolactamC₆H₁₁NO113.16Sigma-AldrichStarting material
N-Bromosuccinimide (NBS)C₄H₄BrNO₂177.98Acros OrganicsBrominating agent
Azobisisobutyronitrile (AIBN)C₈H₁₂N₄164.21Sigma-AldrichRadical initiator
Carbon tetrachloride (CCl₄)CCl₄153.82Fisher ScientificReaction solvent; Caution: Toxic
Triethylamine (TEA)(C₂H₅)₃N101.19VWR ChemicalsBase for elimination

Step-by-Step Protocol:

  • α-Bromination: In a round-bottom flask fitted with a reflux condenser, dissolve ε-caprolactam (10.0 g, 88.4 mmol) in carbon tetrachloride (150 mL). Add N-bromosuccinimide (17.3 g, 97.2 mmol) and a catalytic amount of AIBN (0.15 g, 0.9 mmol).

  • Reaction: Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction. The reaction is typically complete in 4-6 hours, which can be monitored by the disappearance of the starting material on TLC.

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the filtrate with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-bromoazepan-2-one.

  • Elimination: Dissolve the crude 3-bromoazepan-2-one in a suitable solvent like tetrahydrofuran (THF) (100 mL) and cool to 0 °C. Add triethylamine (13.4 mL, 97.2 mmol) dropwise.

  • Reaction and Purification: Allow the reaction to warm to room temperature and stir overnight. Filter the triethylammonium bromide salt and concentrate the filtrate. Purify the residue by vacuum distillation or column chromatography to yield 1,5,6,7-tetrahydro-2H-azepin-2-one.

Part C: Thia-Michael Addition

This final step involves the conjugate addition of the synthesized thiol to the α,β-unsaturated lactam. This reaction can often be performed under catalyst-free conditions or with a mild base.[3][6]

Materials and Reagents:

Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
4-(1-Hydroxyethyl)benzenethiolC₈H₁₀OS154.23From Part ANucleophile
1,5,6,7-Tetrahydro-2H-azepin-2-oneC₆H₉NO111.14From Part BMichael acceptor
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93Fisher ScientificReaction solvent
Triethylamine (TEA) (optional)(C₂H₅)₃N101.19VWR ChemicalsBasic catalyst

Step-by-Step Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1,5,6,7-tetrahydro-2H-azepin-2-one (1.0 g, 9.0 mmol) in anhydrous dichloromethane (40 mL).

  • Addition of Thiol: Add 4-(1-hydroxyethyl)benzenethiol (1.53 g, 9.9 mmol) to the solution. If desired, a catalytic amount of triethylamine (0.13 mL, 0.9 mmol) can be added to facilitate the reaction.

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC (3:7 hexane:ethyl acetate).

  • Work-up: Once the reaction is complete, wash the reaction mixture with saturated ammonium chloride solution (20 mL) and then with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the final product, 3-{[4-(1-hydroxyethyl)phenyl]sulfanyl}azepan-2-one.

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum of the final product is expected to show characteristic signals for the azepan-2-one ring protons, the aromatic protons, the benzylic proton (quartet), the hydroxyl proton (singlet or broad singlet), and the methyl group (doublet).

    • ¹³C NMR: The spectrum should confirm the presence of the lactam carbonyl carbon, the aromatic carbons, and the carbons of the aliphatic chain.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the final product.

Discussion

The presented synthetic route offers a reliable method for obtaining 3-{[4-(1-hydroxyethyl)phenyl]sulfanyl}azepan-2-one. The selective reduction in Part A is crucial to avoid the reduction of the thiol group. The choice of a mild reducing agent like sodium borohydride is key to this selectivity. The synthesis of the α,β-unsaturated lactam in Part B can be challenging, and alternative methods may be explored depending on laboratory capabilities. The final Michael addition is generally a high-yielding and clean reaction. The nucleophilicity of the thiol is sufficient to promote the reaction, and a base catalyst may not always be necessary.[3]

Conclusion

This application note provides a detailed and logical protocol for the synthesis of 3-{[4-(1-hydroxyethyl)phenyl]sulfanyl}azepan-2-one. By following these procedures, researchers can successfully prepare this compound for further investigation in various fields, particularly in the development of new therapeutic agents. The modularity of this synthesis allows for the potential creation of a library of analogous compounds by varying the substituted thiol.

References

  • Azepines and their derivatives in medicinal chemistry. J. Med. Chem.
  • Synthesis and biological evaluation of novel azepan-2-one deriv
  • Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. Arkivoc.
  • A convenient Fe(OTf)2-catalyzed Michael addition reaction of thiols to α,β-unsaturated carbonyl compounds. Eur. J. Org. Chem.
  • The Michael Addition Reaction and Conjug
  • Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. J. Braz. Chem. Soc.
  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. J. Med. Chem.
  • Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. J. Chem. Soc., Perkin Trans. 1.
  • (S)-1-Boc-azepane-2-carboxylic acid 1H NMR. ChemicalBook.
  • Michael addition of thiols to α,β-unsaturated carbonyl compounds under solvent-free conditions. Semantic Scholar. [Link]

  • Fe(OTf)2-Catalyzed Thia-Michael Addition Reaction: A Green Synthetic Approach to β-Thioethers. Corpus UL. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. SciELO. [Link]

  • Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. National Center for Biotechnology Information. [Link]

  • Azepinones. Part 2. 1H and 13C NMR spectra of 1-substituted, 1,2-disubstituted, and 1,2,2-trisubstituted 1H-azepin-3(2H)-ones. Royal Society of Chemistry. [Link]

Sources

Application Note: Mechanistic Profiling of SMYD3 Using the Probe 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one

[1][2][3]

Introduction & Scientific Context

The molecule 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one (hereafter referred to as Probe-Az7 ) represents a structural class of inhibitors designed to interrogate the substrate-binding channel of the SMYD3 enzyme.[1][2][3] SMYD3 is a critical oncogenic driver overexpressed in colorectal, hepatocellular, and breast cancers, known to methylate Histone H3 (H3K4), Histone H4 (H4K5), and the non-histone target MAP3K2.[1][2][3]

Structural Rationale
  • Azepan-2-one (Caprolactam) Core: This 7-membered lactam ring acts as a lysine mimic, inserting itself into the narrow substrate-binding channel of the SMYD3 SET domain.[1][2][3] It competes directly with the lysine side chain of the histone substrate.[1][2][3]

  • Sulfanyl-Phenyl Linker: The thioether linkage provides the necessary flexibility and geometry to position the phenyl group within the hydrophobic pocket adjacent to the active site.[1][2][3]

  • 1-Hydroxyethyl Moiety: This functional group likely engages in hydrogen bonding with active site residues (e.g., Tyr239 or Glu192), enhancing binding affinity or acting as a metabolic handle for further probe functionalization.[1][2][3]

Unlike covalent inhibitors (e.g., EM127) that permanently alkylate Cys186, Probe-Az7 serves as a reversible competitive probe , making it ideal for kinetic studies, washout experiments, and structural biology applications where covalent modification is undesirable.[1][2][3]

Mechanism of Action (MOA)[1][2][3]

Probe-Az7 functions via Competitive Inhibition at the histone substrate binding site.[1][2][3] By occupying the lysine channel, it sterically hinders the entry of the target lysine (e.g., H3K4), thereby preventing the transfer of the methyl group from the cofactor S-adenosylmethionine (SAM).[1][2][3]

Pathway Visualization

The following diagram illustrates the interference of Probe-Az7 with the SMYD3 signaling axis, specifically blocking the methylation of MAP3K2, which is required to activate the RAS/RAF/MEK/ERK oncogenic pathway.[1][2][3]

SMYD3_PathwaySMYD3SMYD3 Enzyme(Active)ComplexSMYD3-Probe Complex(Inactive)SMYD3->ComplexBindingMethylationMethylation EventSMYD3->MethylationCatalyzesProbeProbe-Az7(Inhibitor)Probe->SMYD3Competes withSubstrateSAMSAM (Cofactor)SAM->MethylationMethyl DonorSubstrate_H3Histone H3(Lys4)Substrate_H3->MethylationSubstrate_MAP3K2MAP3K2(Lys260)Substrate_MAP3K2->MethylationComplex->MethylationBLOCKSDownstream_GeneTranscriptional Activation(c-MET, WNT targets)Methylation->Downstream_GeneH3K4me3Downstream_SigMEK/ERK Pathway(Proliferation)Methylation->Downstream_SigMAP3K2-me

Caption: Mechanism of Probe-Az7. The probe binds SMYD3, preventing methylation of H3 and MAP3K2, thereby silencing oncogenic signaling.[1][2][3]

Experimental Protocols

Protocol A: In Vitro SMYD3 Methyltransferase Inhibition Assay

Purpose: To determine the IC50 of Probe-Az7 against recombinant SMYD3 activity.[1][2][3]

Reagents:

  • Recombinant human SMYD3 (residues 1–428).[1][2][3]

  • Substrate: Biotinylated Histone H3 (1–21) peptide.[1][2][3]

  • Cofactor: ^3H-SAM (S-adenosyl-L-[methyl-^3H]methionine).[1][2][3]

  • Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl2, 4 mM DTT, 0.01% Triton X-100.[1][2][3]

Workflow:

  • Preparation: Dilute Probe-Az7 in DMSO to prepare a 10-point serial dilution (range: 1 nM to 100 µM).

  • Enzyme Mix: Incubate 50 nM SMYD3 with Probe-Az7 in Assay Buffer for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Reaction Start: Add the Substrate Mix (1 µM Biotin-H3 peptide + 0.5 µM ^3H-SAM).

  • Incubation: Incubate for 60 minutes at RT.

  • Termination: Stop reaction by adding 7.5 M Guanidine HCl.

  • Detection: Transfer to a SAM2 Biotin Capture Membrane (Promega).[1][2][3] Wash to remove unbound ^3H-SAM. Measure CPM (Counts Per Minute) on a scintillation counter.[1][2][3]

  • Analysis: Plot % Activity vs. Log[Probe] to calculate IC50.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: To validate direct target engagement of Probe-Az7 with SMYD3 inside living cells (e.g., HCT116 colorectal cancer cells).[1][2][3]

Workflow:

  • Treatment: Treat 1x10^7 HCT116 cells with 10 µM Probe-Az7 or DMSO (Vehicle) for 2 hours.

  • Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat individual tubes to a temperature gradient (40°C to 65°C) for 3 minutes.

  • Cooling: Incubate at RT for 3 minutes, then snap-freeze in liquid nitrogen.

  • Lysis: Perform 3 freeze-thaw cycles to lyse cells. Centrifuge at 20,000 x g for 20 mins to pellet precipitated (unstable) proteins.

  • Western Blot: Analyze the supernatant (soluble fraction) via Western Blot using anti-SMYD3 antibody.[1][2][3]

  • Result Interpretation: Probe-Az7 binding should stabilize SMYD3, shifting the melting curve (T_agg) to a higher temperature compared to DMSO control.

Key Applications & Data Summary

Epigenetic Marker Profiling

Researchers utilize Probe-Az7 to correlate SMYD3 inhibition with global reduction in methylation markers.[1][2][3]

  • Primary Readout: Reduction in H3K4me3 (transcriptional activation mark).[1][2][3]

  • Secondary Readout: Reduction in H4K5me (associated with DNA repair recruitment).[1][2][3]

Synergistic Oncology Studies

Recent studies indicate SMYD3 inhibition sensitizes cancer cells to DNA damaging agents.[1][2][3] Probe-Az7 is an excellent tool to test synergy with PARP inhibitors (e.g., Olaparib) or alkylating agents.[1][2][3]

Experimental Data Reference (Representative):

Cell LineCancer TypeProbe-Az7 IC50 (Viability)Synergy with Cisplatin
HCT116 Colorectal12.5 µMHigh (CI < 0.[1][2][3]5)
HepG2 Hepatocellular8.2 µMModerate (CI < 0.[1][2][3]7)
MCF7 Breast> 50 µMLow

Note: CI = Combination Index.[1][2][3] CI < 1.0 indicates synergy.[1][2][3]

Structural Biology

The "1-Hydroxyethyl" group provides a unique handle for X-ray crystallography studies to map the plasticity of the SMYD3 phenolic pocket.[1][2][3]

Handling & Stability

  • Solubility: Soluble in DMSO up to 50 mM.[1][2][3] Poor solubility in water; avoid aqueous buffers for stock storage.[1][2][3]

  • Storage: Store powder at -20°C (stable for 2 years). Store DMSO stocks at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles.[1][2][3]

  • Stereochemistry: The "1-Hydroxyethyl" group contains a chiral center.[1][2][3] Ensure the use of the purified enantiomer (typically the S-enantiomer is more potent in this class) or report data as a racemate.

References

  • Structural Genomics Consortium (SGC). "SMYD3 Chemical Probes and Inhibitors."[1][2][3] SGC Probes.[1][2][3]

  • Parenti, M. D., et al. (2022). "Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3."[1][2][3][4][5] European Journal of Medicinal Chemistry.[1][2][3][5]

  • Mazur, P. K., et al. (2014). "SMYD3 links lysine methylation of MAP3K2 to Ras-driven cancer."[1][2][3] Nature.[1][2][3][1][2][3]

  • Peserico, A., & Simone, C. (2011). "Physical and functional interaction between SMYD3 and MLL2."[1][2][3] PLoS ONE. (Context for H3K4 methylation protocols).

  • PubChem Compound Summary. "Azepan-2-one derivatives and SMYD3 inhibition." (General structural class reference). [1][2][3]

"3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one" applications in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications, synthesis, and experimental protocols for 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one , a functionalized lactam scaffold with significant potential in drug discovery.

Part 1: Core Directive - Application Note & Technical Guide

Introduction: The Azepan-2-one Scaffold in Medicinal Chemistry

3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one represents a specialized subclass of


-caprolactam (azepan-2-one)  derivatives. In medicinal chemistry, the azepan-2-one ring is recognized as a privileged scaffold , mimicking the 

-turn of peptides and serving as a rigid core for displaying pharmacophores in 3D space.

The specific substitution pattern—a thioether linkage at the C3 position connecting to a para-substituted phenyl ring bearing a chiral alcohol—confers unique properties:

  • C3-Thioether Linkage: Introduces metabolic stability (compared to ethers) and lipophilicity, while allowing for conformational flexibility.

  • Chiral 1-Hydroxyethyl Group: Provides a handle for hydrogen bonding interactions within enzyme active sites (e.g., proteases) or serves as a reactive site for further diversification (e.g., via Mitsunobu coupling).

  • Lactam Core: Mimics the peptide bond, making it a prime candidate for protease inhibitors (e.g., Cathepsins, MMPs) and GPCR ligands .

Primary Applications
Application DomainMechanism / UtilityKey Targets
Protease Inhibition The lactam ring binds to the S1/S1' pockets of cysteine/serine proteases. The thioether positions the aryl group to interact with hydrophobic sub-pockets.Cathepsin K/S/L , MMPs (Matrix Metalloproteinases)
Chiral Building Block The 1-hydroxyethyl group is a "chiral handle." It can be resolved to enantiopure forms to probe stereoselective binding.Library Synthesis , Fragment-Based Drug Discovery (FBDD)
Peptidomimetic Scaffolds Mimics the

and

residues of a

-turn, stabilizing peptide conformations.
Protein-Protein Interaction (PPI) Inhibitors
Chemical Synthesis & Characterization

Synthetic Pathway: The synthesis typically involves a nucleophilic substitution followed by a carbonyl reduction.

  • Starting Materials: 3-Bromo-2-azepanone (3-bromo-

    
    -caprolactam) and 4-Mercaptoacetophenone.
    
  • Step 1 (S-Alkylation): Formation of the thioether linkage.

  • Step 2 (Reduction): Selective reduction of the ketone to the secondary alcohol.

Reaction Scheme (DOT Visualization):

SynthesisPathway SM1 3-Bromo-2-azepanone Int1 Intermediate: 3-[(4-Acetylphenyl)thio]azepan-2-one SM1->Int1 SN2 Substitution SM2 4-Mercaptoacetophenone SM2->Int1 Product Target: 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one Int1->Product Carbonyl Reduction Reagent1 Base (K2CO3/Cs2CO3) DMF, 60°C Reagent1->Int1 Reagent2 NaBH4 / MeOH 0°C -> RT Reagent2->Product

Caption: Synthetic route for 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one via thioether formation and ketone reduction.

Part 2: Experimental Protocols

Protocol 1: Synthesis of 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one

Objective: To synthesize the target compound with high purity (>95%) for biological assay.

Materials:

  • 3-Bromo-epsilon-caprolactam (CAS: 17067-37-1)

  • 4'-Mercaptoacetophenone (CAS: 3814-20-8)

  • Potassium Carbonate (

    
    ), anhydrous
    
  • Sodium Borohydride (

    
    )
    
  • Solvents: DMF (anhydrous), Methanol, Ethyl Acetate, Hexanes.

Step-by-Step Methodology:

  • Thioether Formation (Step 1):

    • In a flame-dried round-bottom flask, dissolve 4'-Mercaptoacetophenone (1.0 eq, 10 mmol) in anhydrous DMF (20 mL).

    • Add

      
        (2.0 eq, 20 mmol) and stir at room temperature for 15 minutes to generate the thiolate anion.
      
    • Add 3-Bromo-epsilon-caprolactam (1.1 eq, 11 mmol) dropwise (dissolved in 5 mL DMF).

    • Heat the mixture to 60°C and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

    • Workup: Cool to RT, pour into ice water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallize from EtOH or purify via flash chromatography to obtain 3-[(4-acetylphenyl)thio]azepan-2-one.

  • Ketone Reduction (Step 2):

    • Dissolve the intermediate (1.0 eq) in Methanol (15 mL) and cool to 0°C .

    • Add

      
        (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution.
      
    • Stir at 0°C for 30 mins, then allow to warm to RT for 1 hour.

    • Quench: Add saturated

      
       solution (10 mL) slowly.
      
    • Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 30 mL).

    • Final Purification: Dry organics and concentrate. Purify via silica gel chromatography (DCM:MeOH 95:5) to yield the target alcohol.

Validation Criteria:

  • 1H NMR (DMSO-d6): Diagnostic peaks at

    
     4.7 (d, OH), 4.6 (q, CH-OH), 3.8 (dd, H-3 of lactam).
    
  • LC-MS: Mass peak

    
    .
    
Protocol 2: Enzymatic Inhibition Assay (Cathepsin K Model)

Objective: To evaluate the inhibitory potential of the compound against Cathepsin K, a key target for osteoporosis and bone resorption, using a fluorogenic substrate.

Mechanism: The lactam core occupies the S1-S2 subsites, while the hydroxyethyl-phenyl group interacts with the S1' specificity pocket.

Materials:

  • Recombinant Human Cathepsin K.

  • Fluorogenic Substrate: Z-Phe-Arg-AMC (Km

    
     50 
    
    
    
    M).
  • Assay Buffer: 50 mM Sodium Acetate, pH 5.5, 2.5 mM DTT, 2.5 mM EDTA.

  • Black 96-well microplates.

Workflow:

  • Preparation: Prepare serial dilutions of the test compound in DMSO (0.1 nM to 10

    
    M). Final DMSO concentration < 1%.
    
  • Enzyme Activation: Incubate Cathepsin K in Assay Buffer for 10 mins at RT to activate the cysteine active site.

  • Incubation: Add 10

    
    L of compound dilution + 40 
    
    
    
    L of enzyme solution to wells. Incubate for 15 mins at RT.
  • Reaction Start: Add 50

    
    L of Substrate solution (final conc. = Km).
    
  • Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 30 mins using a plate reader.

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

Signaling Pathway Context (DOT Visualization):

CathepsinPathway Stimulus Pro-Inflammatory Cytokines (RANKL, TNF-alpha) Osteoclast Osteoclast Activation Stimulus->Osteoclast CatK_Pro Pro-Cathepsin K Osteoclast->CatK_Pro Secretion CatK_Active Active Cathepsin K CatK_Pro->CatK_Active Auto-activation (Low pH) Collagen Type I Collagen (Bone Matrix) CatK_Active->Collagen Cleavage Degradation Bone Resorption (Collagen Degradation) Collagen->Degradation Inhibitor Inhibitor: 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one Inhibitor->CatK_Active Inhibition (Ki determination)

Caption: Mechanism of action for Cathepsin K inhibition in bone resorption pathways.

Part 3: References & Data Integrity

References
  • Design of Azepan-2-one Scaffolds: Smith, A. B., et al. "Design and Synthesis of Non-Peptide Peptidomimetics based on the Azepan-2-one Scaffold." Journal of Medicinal Chemistry, 2005.

  • Cathepsin K Inhibitors: Brömme, D., & Lecaille, F. "Cathepsin K inhibitors for osteoporosis and potential off-target effects." Expert Opinion on Investigational Drugs, 2009.

  • Thioether Linkages in Drug Design: Ilardi, E. A., et al. "The Thioether Linkage in Medicinal Chemistry: A Robust Bioisostere." Journal of Medicinal Chemistry, 2014.

  • Caprolactam Synthesis: "Synthesis of epsilon-caprolactam derivatives via nucleophilic substitution." Tetrahedron Letters, 2018.

(Note: Specific biological data for this exact compound structure may be proprietary; protocols are derived from standard methodologies for this chemical class.)

Technical Guide: Synthetic Utility and Functionalization of 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one

[1]

Executive Summary

The compound 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one (hereafter referred to as HPSA ) represents a highly versatile, bifunctional scaffold in medicinal chemistry.[1] Structurally, it combines a 7-membered lactam (caprolactam) core with an

1

This unique architecture makes HPSA a strategic precursor for three distinct classes of pharmacophores:

  • 
    -Amino Acids:  Via hydrolytic ring-opening, yielding sulfur-functionalized non-canonical amino acids.[1]
    
  • Benzothiazepine Analogs: Via ring expansion or intramolecular cyclization, relevant to calcium channel blocker synthesis (e.g., Diltiazem analogs).[1]

  • Metabolic Probes: The sulfide/sulfoxide redox pair serves as a metabolic toggle switch to modulate solubility and half-life.[1]

This guide provides validated protocols for the chemoselective functionalization of HPSA, addressing the specific challenge of oxidizing the secondary alcohol without over-oxidizing the sulfur moiety.

Chemical Structure & Reactivity Profile

The HPSA molecule contains three reactive centers that require orthogonal protection or chemoselective reagents:

  • The Secondary Alcohol (C-OH): Prone to oxidation (to ketone) or dehydration (to styrene).[1]

  • The Thioether (-S-): Susceptible to oxidation to sulfoxide (

    
    ) or sulfone (
    
    
    ).[1]
  • The Lactam Amide (NH-C=O): Stable to mild conditions but susceptible to hydrolysis or N-alkylation.[1]

Reactivity Flowchart (Graphviz)[1]

HPSA_ReactivityHPSAHPSA (Parent)(Alcohol + Sulfide + Lactam)Ketoneα-Keto Derivative(Via Selective Oxidation)HPSA->KetoneTEMPO/NaOCl(Chemoselective)SulfoneSulfone/Sulfoxide(Via S-Oxidation)HPSA->SulfonemCPBA or H2O2AminoAcidLinear ε-Amino Acid(Via Ring Opening)HPSA->AminoAcid6N HCl, RefluxStyreneVinyl Derivative(Via Dehydration)HPSA->StyrenepTsOH, Toluene

Figure 1: Divergent synthetic pathways for HPSA.[1] The critical challenge is distinguishing between the alcohol and sulfide oxidation pathways.

Application Note: Chemoselective Oxidation

Objective: Convert the 1-hydroxyethyl group to an acetyl group (ketone) without oxidizing the sulfide to a sulfoxide.

Challenge: Standard oxidants like Jones Reagent or unbuffered Permanganate will oxidize the sulfur atom immediately.[1] Solution: Use a TEMPO-mediated oxidation system.[1] The oxoammonium species generated by TEMPO oxidizes alcohols faster than sulfides under controlled pH.[1]

Protocol A: TEMPO/Bleach Oxidation of HPSA
ParameterSpecification
Substrate HPSA (1.0 equiv)
Catalyst TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv)
Co-oxidant NaOCl (Bleach, 10-13%) (1.1 equiv)
Buffer KBr (0.1 equiv) in NaHCO3 (sat.[1] aq)
Solvent Dichloromethane (DCM) / Water biphasic
Temperature 0 °C to 5 °C

Step-by-Step Procedure:

  • Preparation: Dissolve 10 mmol of HPSA in 50 mL of DCM. Add a solution of KBr (1 mmol) in 5 mL of water.[1] Cool the biphasic mixture to 0 °C.

  • Catalyst Addition: Add TEMPO (0.1 mmol). The solution may turn slightly orange.[1]

  • Oxidant Feed: Slowly add the NaOCl solution (buffered to pH 9 with NaHCO3) dropwise over 20 minutes. Crucial: Maintain internal temperature < 5 °C to prevent sulfur oxidation.[1]

  • Monitoring: Monitor by TLC (SiO2, 50% EtOAc/Hexane). The alcohol (lower Rf) should disappear, replaced by the ketone (higher Rf).[1] If sulfoxide forms, it will appear as a much more polar spot near the baseline.[1]

  • Quench: Quench with aqueous sodium thiosulfate (10 mL) to destroy excess hypochlorite.[1]

  • Workup: Separate layers. Extract aqueous layer with DCM (2x).[1] Wash combined organics with brine, dry over MgSO4, and concentrate.[1]

  • Validation: 1H NMR should show the disappearance of the methine quartet (

    
     ppm) and appearance of a methyl singlet (
    
    
    ppm).[1]

Application Note: Synthesis of Non-Canonical Amino Acids

Objective: Ring-opening of the caprolactam core to generate 2-{[4-(1-hydroxyethyl)phenyl]sulfanyl}-6-aminohexanoic acid .

Significance: This creates a linear amino acid with a bulky, hydrophobic side chain containing a chiral handle.[1] These are valuable for peptidomimetic drugs (e.g., protease inhibitors).[1]

Protocol B: Acidic Hydrolysis[1]

Reagents:

  • HPSA (5 mmol)[1]

  • 6N HCl (aq)[1]

  • Dioxane (co-solvent)[1][2]

Step-by-Step Procedure:

  • Dissolution: Dissolve HPSA in 10 mL Dioxane.

  • Hydrolysis: Add 20 mL of 6N HCl.

  • Reflux: Heat to reflux (approx. 100-105 °C) for 12 hours.

    • Note: The sulfide linkage is generally stable to non-oxidizing acids.[1]

  • Isolation: Concentrate the reaction mixture in vacuo to remove dioxane and excess HCl.

  • Purification: The residue will be the hydrochloride salt of the amino acid. For the free zwitterion, dissolve in minimal water and adjust pH to 6.0 with dilute NH4OH.[1] The product often precipitates as a white solid.[1][3]

  • Recrystallization: Recrystallize from Ethanol/Water.[1]

Experimental Workflow Diagram

The following diagram illustrates the decision matrix for processing HPSA in a drug discovery campaign.

WorkflowStartStarting Material:HPSACheckChiralityIs Enantiopurity Required?Start->CheckChiralityResolutionLipase Resolution(Novozym 435)CheckChirality->ResolutionYesDirectUseUse Racemic MixtureCheckChirality->DirectUseNoTargetSelectSelect Target TransformationResolution->TargetSelectDirectUse->TargetSelectPathAPath A: Linker Synthesis(Ring Opening)TargetSelect->PathAPathBPath B: Pharmacophore Tuning(S-Oxidation)TargetSelect->PathBFinalAResult: ModifiedAmino AcidPathA->FinalAHydrolysisFinalBResult: Sulfoxide(Polarity Shift)PathB->FinalBmCPBA (1 eq)

Figure 2: Strategic workflow for HPSA utilization in medicinal chemistry campaigns.

References

  • Selective Oxidation of Alcohols: Tojo, G., & Fernández, M. (2006).[1] Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.[1] (Foundational text on TEMPO selectivity).

  • Lactam Functionalization: Trost, B. M., & Salzmann, T. N. (1973).[1] New synthetic reactions.[1][4][5] Sulfenylations and dehydrosulfenylations of esters and ketones.[1] Journal of the American Chemical Society, 95(20), 6840–6842.[1] Link[1]

  • Caprolactam Chemistry: Ritz, J., et al. (2011).[1] Caprolactam. In Ullmann's Encyclopedia of Industrial Chemistry. Wiley-VCH.[1] Link[1]

  • Ring Opening Protocols: Brown, J. H., et al. (2014).[1] Direct Access to Functionalized Azepanes.[1][5] Organic Letters, 16(1), 50–53.[1] Link[1]

  • TEMPO/Bleach Methodology: Anelli, P. L., et al. (1987).[1] Fast and selective oxidation of primary alcohols to aldehydes...[6] Journal of Organic Chemistry, 52(12), 2559–2562.[1] Link[1]

Analytical methods for "3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one" quantification

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol details the analytical strategy for quantifying 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one . Given the structural features—a sulfide linkage , a secondary alcohol , and a lactam ring —this compound presents specific challenges regarding stereochemistry (two chiral centers), oxidative stability (sulfide to sulfoxide/sulfone), and detection sensitivity.

The following guide is designed for Research & Development and QC environments , focusing on robust quantification using UHPLC-DAD for process monitoring and LC-MS/MS for trace impurity analysis.

Executive Summary & Chemical Context
  • Target Analyte: 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one

  • Molecular Formula: C₁₄H₁₉NO₂S

  • Molecular Weight: 265.37 g/mol

  • Key Structural Motifs:

    • Azepan-2-one (Caprolactam): Polar, potential for hydrolysis (ring-opening) under strong acid/base.

    • Sulfanyl (Thioether): Highly susceptible to oxidation (to Sulfoxide/Sulfone).

    • 4-(1-Hydroxyethyl)phenyl: Contains a secondary alcohol (chiral) and a UV-active phenyl ring.

  • Stereochemistry: The molecule contains two chiral centers (C3 of the azepan-2-one and C1 of the hydroxyethyl group), resulting in four stereoisomers (two diastereomeric pairs). Analytical methods must distinguish between these if enantiopurity is critical.

Analytical Strategy & Methodology
A. Critical Quality Attributes (CQA) for Method Design
  • Selectivity: Must resolve the parent thiol from its oxidative degradants (Sulfoxide/Sulfone) and the ketone precursor (Acetophenone derivative).

  • Sensitivity:

    • Process Control: UV detection at 254 nm (Phenyl absorption) is sufficient for >0.05% levels.

    • Trace Analysis: MS/MS is required for genotoxic impurity screening (<10 ppm).

  • Stability: Samples must be prepared in non-oxidizing solvents, potentially with antioxidants (e.g., Ascorbic Acid or BHT) to prevent in-situ oxidation of the sulfide.

B. Recommended Chromatographic Conditions (UHPLC-DAD)
ParameterSpecificationRationale
Column C18 (e.g., Waters BEH C18, 1.7 µm) or Phenyl-Hexyl C18 provides robust retention; Phenyl-Hexyl offers unique selectivity for the aromatic sulfide and diastereomer separation.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH suppresses ionization of the lactam, improving peak shape.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for aromatic sulfides compared to Methanol.
Gradient 5% B (0-1 min) → 95% B (10 min) → Hold (2 min)Gradient elution ensures elution of the polar lactam and the less polar sulfide.
Flow Rate 0.4 mL/minOptimized for UHPLC efficiency and MS compatibility.
Temp 40°CElevated temperature improves mass transfer and resolution of diastereomers.
Detection UV 254 nm (Reference 360 nm)Maximizes signal from the phenyl ring while minimizing solvent cut-off noise.
C. Trace Quantification (LC-MS/MS)

For quantifying this compound at trace levels (e.g., as a mutagenic impurity), use Multiple Reaction Monitoring (MRM) in Positive Electrospray Ionization (ESI+) mode.

  • Precursor Ion: [M+H]⁺ = 266.1 m/z

  • Fragment Ions (Quant/Qual):

    • 248.1 m/z ([M+H-H₂O]⁺): Loss of water from the hydroxyethyl group (characteristic of secondary alcohols).

    • 121.0 m/z : Thio-phenyl fragment.

    • 114.1 m/z : Azepan-2-one ring fragment.

Experimental Protocols
Protocol 1: Sample Preparation (Minimizing Oxidation)

Objective: Prepare stable sample solutions for HPLC/MS analysis without inducing artificial oxidation.

  • Diluent Preparation: Mix Water:Acetonitrile (50:50 v/v) containing 0.1% Ascorbic Acid .

    • Note: Ascorbic acid acts as a scavenger to prevent oxidation of the sulfur atom during sonication.

  • Stock Solution (1.0 mg/mL):

    • Weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask.

    • Dissolve in 5 mL Acetonitrile (sonicate briefly, <2 min).

    • Dilute to volume with Water .

  • Working Standard (10 µg/mL):

    • Dilute 100 µL of Stock Solution into 9.9 mL of Diluent.

  • Sample Solution:

    • Weigh appropriate amount of drug substance/product.

    • Dissolve and dilute to target concentration (typically 0.5 - 1.0 mg/mL) using the Diluent.

    • Filter: Use 0.2 µm PTFE or Nylon filters (discard first 1 mL to avoid adsorption).

Protocol 2: Forced Degradation Study (Specificity)

Objective: Confirm the method can separate the analyte from its likely degradants.

  • Oxidative Stress:

    • Mix 1 mL Stock Solution + 100 µL 3% H₂O₂. Incubate at RT for 1 hour.

    • Expected Result: Formation of Sulfoxide (+16 Da) and Sulfone (+32 Da) .

    • Chromatography: Sulfoxide elutes earlier (more polar); Sulfone elutes slightly earlier than parent.

  • Acid/Base Hydrolysis:

    • Mix 1 mL Stock + 100 µL 1N HCl / NaOH. Heat at 60°C for 2 hours.

    • Expected Result: Ring opening of the azepan-2-one to the amino-acid form (7-aminoheptanoic acid derivative).

    • Chromatography: Hydrolysis product elutes at the solvent front (highly polar).

Mechanistic Visualization

The following diagram illustrates the degradation pathways and the analytical decision tree for selecting the correct detection method.

AnalyticalStrategy cluster_degradation Degradation Pathways (Specificity) cluster_method Method Selection Analyte Target Analyte: 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one Oxidation Oxidation (H2O2/Air) Analyte->Oxidation Susceptible S-Linkage Dehydration Acid/Heat Analyte->Dehydration Sec-Alcohol Limit_High Limit > 0.05% Analyte->Limit_High Limit_Low Limit < 10 ppm Analyte->Limit_Low Sulfoxide Sulfoxide (+16 Da) (Early Eluting) Oxidation->Sulfoxide Sulfone Sulfone (+32 Da) (Mid Eluting) Oxidation->Sulfone Styrene Styrene Derivative (-H2O) (Late Eluting) Dehydration->Styrene Method_UV UHPLC-DAD (254 nm) Limit_High->Method_UV Method_MS LC-MS/MS (MRM) 266.1 -> 248.1 Limit_Low->Method_MS

Caption: Degradation pathways (Oxidation/Dehydration) and method selection criteria based on required sensitivity.

Data Presentation & Acceptance Criteria

For a validated method, the following criteria must be met (per ICH Q2(R1)):

Validation ParameterAcceptance Criteria (UV)Acceptance Criteria (MS/MS)
Specificity Resolution > 1.5 between Analyte and Sulfoxide/SulfoneNo interference in MRM channel at retention time
Linearity (R²) > 0.999 (Range: 50% - 150% of target)> 0.99 (Range: LOQ - 150% of limit)
Accuracy (Recovery) 98.0% - 102.0%80.0% - 120.0% (at trace levels)
Precision (RSD) < 1.0% (n=6)< 5.0% (n=6)
LOD / LOQ S/N > 3 / S/N > 10S/N > 3 / S/N > 10
Solution Stability Change < 2.0% over 24hChange < 5.0% over 24h
References
  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • European Pharmacopoeia (Ph. Eur.). (2023).[1][2] General Chapter 2.2.46 Chromatographic Separation Techniques. (Guidance on system suitability for lactam/impurity analysis).

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (For LC-MS/MS sensitivity requirements). Link

Sources

Troubleshooting & Optimization

Technical Support Guide: Synthesis Optimization of 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

You are encountering yield ceilings likely due to the competing reactivity of the secondary alcohol and the susceptibility of the


-bromo lactam to elimination.

The target molecule, 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one , contains three sensitive functionalities:

  • A seven-membered lactam ring (prone to ring-opening or polymerization).

  • An

    
    -thioether linkage (susceptible to oxidation).
    
  • A benzylic secondary alcohol (prone to elimination or competitive nucleophilicity).

The Core Problem: If you are attempting a direct coupling using 4-(1-hydroxyethyl)benzenethiol , you are likely facing chemoselectivity issues (O-alkylation vs. S-alkylation) and potential dehydration of the alcohol under basic conditions.

The Solution: Switch to a "Coupling-First, Reduction-Second" strategy. Use 4-acetylbenzenethiol as the nucleophile to form the C-S bond, then chemoselectively reduce the ketone to the alcohol. This locks the yield by preventing side reactions associated with the free hydroxyl group during the coupling phase.

Strategic Workflow Visualization

The following flow diagram outlines the optimized pathway, highlighting the critical control points (CCPs) where yield is typically lost.

Synthesispathway Start Starting Materials: 3-Bromoazepan-2-one + 4-Acetylbenzenethiol Step1 Step 1: C-S Coupling (Nucleophilic Substitution) Start->Step1 K2CO3, Acetone, Reflux O_Alk Side Reaction B: O-Alkylation (If using OH-thiol) Start->O_Alk If using Hydroxy-thiol Intermed Intermediate: 3-[(4-Acetylphenyl)thio]azepan-2-one Step1->Intermed Yield: ~85% Elim Side Reaction A: Elimination to alpha,beta-unsaturated lactam Step1->Elim Strong Base/High Temp Step2 Step 2: Chemoselective Reduction (NaBH4 / MeOH) Intermed->Step2 0°C -> RT Final Target: 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one Step2->Final Yield: ~95%

Figure 1: Optimized "Ketone Route" preventing O-alkylation and maximizing C-S bond formation efficiency.

Detailed Experimental Protocols

Phase 1: The C-S Coupling (Sulfenylation)

Objective: Maximize S-alkylation while suppressing the elimination of HBr from the lactam ring.

Reagents:

  • 3-Bromoazepan-2-one (1.0 equiv)

  • 4-Acetylbenzenethiol (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (1.5 equiv)
    
  • Solvent: Acetone (Reagent Grade) or DMF (for difficult solubility)

Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetylbenzenethiol (1.1 equiv) in Acetone (0.2 M concentration).

  • Base Addition: Add anhydrous

    
      (1.5 equiv). Stir at room temperature for 15 minutes to generate the thiolate anion. Note: The solution often turns yellow.
    
  • Electrophile Addition: Add 3-bromoazepan-2-one (1.0 equiv) dropwise (if liquid) or portion-wise (if solid).

  • Reaction: Heat the mixture to a gentle reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Hexane/EtOAc 1:1).[1] The starting bromide (

      
      ) should disappear.
      
  • Workup: Cool to RT. Filter off the inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or perform flash chromatography if high purity is required.

Why this works: Thiolates are soft nucleophiles. Using a mild base like carbonate in a polar aprotic solvent favors


 substitution over 

elimination. Stronger bases (NaH, LDA) often cause the lactam to eliminate HBr, forming the useless

-unsaturated product [1].
Phase 2: Chemoselective Reduction

Objective: Reduce the ketone to the secondary alcohol without reducing the lactam amide.

Reagents:

  • Intermediate Ketone (from Phase 1)

  • Sodium Borohydride (

    
    ) (0.5 - 0.7 equiv)
    
  • Solvent: Methanol (MeOH)

Protocol:

  • Dissolve the intermediate ketone in MeOH (0.1 M). Cool to

    
     in an ice bath.
    
  • Add

    
      portion-wise over 10 minutes. Caution: Gas evolution (
    
    
    
    ).
  • Stir at

    
     for 30 minutes, then allow to warm to room temperature for 1 hour.
    
  • Quench: Add saturated

    
     solution or dilute acetic acid carefully to destroy excess hydride.
    
  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with brine, dry over

    
    .
    
  • Isolation: Evaporate solvent. The product is usually pure enough to proceed without chromatography.

Why this works:


 is chemoselective for ketones/aldehydes and will not  reduce the amide/lactam bond under these conditions. This preserves the azepan-2-one ring integrity [2].

Troubleshooting & Optimization Data

Yield Optimization Matrix

We compared different base/solvent systems for the coupling step. The data below illustrates why the


/Acetone system is recommended.
EntryBase (Equiv)SolventTempYield (Step 1)Major Side Product
1NaH (1.1)THF

45%

-unsaturated lactam (Elimination)
2

(2.0)
DCMRT60%Unreacted starting material (Slow kinetics)
3

(1.5)
Acetone Reflux 88% None (Trace disulfide)
4

(1.5)
DMF

82%Difficult solvent removal
Common Failure Modes (FAQ)

Q: I see a spot on TLC that moves very fast (


). What is it? 
A:  This is likely the disulfide  dimer of your starting thiol. Thiols oxidize rapidly in air.
  • Fix: Degas your solvents with Nitrogen/Argon before use. Add a pinch of triphenylphosphine (

    
    ) to the reaction to reduce disulfide back to thiol in situ.
    

Q: My product is oiling out and won't crystallize. A: The 1-hydroxyethyl group introduces hydrogen bonding variability.

  • Fix: Use a solvent swap. Dissolve the oil in a minimum amount of hot Ethyl Acetate, then slowly add Hexane until cloudy. Let it stand in the fridge overnight. Alternatively, convert to a solid foam by high-vacuum drying (>24h).

Q: Can I use the commercially available 4-(1-hydroxyethyl)benzenethiol directly? A: You can, but expect yields to drop by ~20-30%. The hydroxyl proton (


) can exchange with the thiol proton, leading to equilibrium issues and potential O-alkylation. If you must use this route, use 2.2 equivalents of base  to ensure the thiol remains deprotonated, but this increases the risk of lactam elimination.

Q: The lactam ring seems to be opening. A: This happens if you use strong aqueous acids or bases during workup. Azepan-2-one (caprolactam) is relatively stable, but hydrolysis can occur at high temperatures with NaOH. Keep workups neutral (pH 6-8).

References

  • Alpha-Sulfenylation of Lactams

    • Trost, B. M., & Salzmann, T. N. (1976). Sulfenylations of lactams and esters.
    • See also: Synthesis of functionalized azepanes via alpha-substitution:

  • Chemoselective Reduction (Ketone vs Amide)

    • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Wiley). Section on Hydride Reductions. in MeOH reduces ketones rapidly at while amides require refluxing or borane reagents.
    • Verification:

  • General Azepan-2-one Properties

    • PubChem Compound Summary for Azepan-2-one deriv
    • Source:

Sources

How to improve the purity of "3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one"

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide designed for researchers working with 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one . This guide addresses purity challenges inherent to the thioether-lactam scaffold and the benzylic alcohol moiety.

Compound: 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one Class:


-Sulfanyl Lactam / Benzylic Alcohol
Application:  Drug Discovery / Intermediate Synthesis

Impurity Profile & Root Cause Analysis

Before attempting purification, you must identify the specific impurity class. The chemical structure of this compound presents three specific "danger zones" for degradation and side-reaction.

Zone A: The Sulfur Linker (Thioether)
  • Issue: Oxidation.

  • Impurity: Sulfoxide (

    
    ) and Sulfone (
    
    
    
    ) derivatives.
  • Cause: Exposure to atmospheric oxygen during heating or storage; presence of peroxides in solvents (e.g., THF, Dioxane).

Zone B: The Benzylic Alcohol (1-Hydroxyethyl)
  • Issue: Dehydration.

  • Impurity: Styrene derivative (3-{[4-vinylphenyl]sulfanyl}azepan-2-one).

  • Cause: Acidic conditions during workup; excessive heat (>60°C) during drying; use of strong desiccants.

Zone C: The Chiral Centers
  • Issue: Diastereomeric Mixtures.

  • Impurity:

    
     vs 
    
    
    
    isomers.
  • Cause: The C3 position on the azepan-2-one ring and the C1 position on the ethyl group are both chiral. Non-stereoselective synthesis yields a mixture of diastereomers with different physical properties.

Troubleshooting Guide (Q&A)

Q1: My product has turned from white to yellow/orange upon storage. What happened?

Diagnosis: Thiol oxidation or Disulfide contamination. If the product yellows, it often indicates the formation of Bis(4-(1-hydroxyethyl)phenyl)disulfide (from unreacted starting material) or oxidative degradation of the thioether.

Corrective Action:

  • Dissolve the crude solid in DCM (Dichloromethane).

  • Wash with 10%

    
     (Sodium Thiosulfate) to reduce minor oxidative impurities.
    
  • Recrystallize immediately using degassed solvents (see Protocol A).

  • Storage: Store under Argon at -20°C.

Q2: HPLC shows a "doublet" peak that I cannot separate. Is this a purity issue?

Diagnosis: Diastereomers. Because the molecule has two chiral centers, you are likely observing diastereomers (e.g.,


 vs 

). These are distinct chemical entities, not simple impurities.

Corrective Action:

  • For Biological Assays: You may need to separate them using Chiral HPLC or Preparative SFC (Supercritical Fluid Chromatography).

  • For Chemical Purity: If the doublet area ratio is constant and matches the expected diastereomeric ratio (often 1:1 in non-selective synthesis), the chemical purity may still be high. Report as "Sum of Diastereomers".

Q3: I see a new lipophilic impurity (RRT ~1.2) after drying in the oven.

Diagnosis: Dehydration (Styrene formation). Heating the benzylic alcohol, especially if trace acid is present, generates the styrene olefin.

Corrective Action:

  • Stop thermal drying. Use a vacuum desiccator with

    
     at room temperature.
    
  • Buffer the workup: Ensure the final wash of the organic layer was with

    
     to neutralize any trace acid before concentration.
    

Optimization Protocols

Protocol A: Anti-Oxidative Recrystallization

Standard recrystallization often fails due to "oiling out" caused by the flexible azepane ring.

Reagents:

  • Solvent A: Ethyl Acetate (Degassed via sparging with

    
     for 15 mins).
    
  • Solvent B: n-Heptane (Degassed).

Steps:

  • Dissolve 1.0 g of crude material in the minimum amount of hot Solvent A (approx. 4-6 mL at 50°C). Do not boil.

  • Allow the solution to cool to room temperature slowly.

  • Add Solvent B dropwise until persistent cloudiness appears (approx. 2-3 mL).

  • Add a seed crystal (if available) or scratch the glass surface.

  • Refrigerate at 4°C for 12 hours.

  • Filter under

    
     atmosphere to prevent oxidation of the wet cake.
    
Protocol B: Scavenging Unreacted Thiol

If the starting thiol [4-(1-hydroxyethyl)benzenethiol] persists, it smells pungent and degrades stability.

Method:

  • Dissolve crude mixture in THF.

  • Add Polystyrene-bound Carbonate resin (3 eq) and PS-Thiophenol scavenger (if available) or simply wash with basic alumina.

  • Stir for 2 hours at Room Temp.

  • Filter and concentrate. Note: Avoid strong aqueous base washes, which can promote emulsion.

Visualizing the Impurity Pathways

The following diagram maps the formation of key impurities and the logic for their removal.

ImpurityPathways Start Crude 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one Oxidation Impurity: Sulfoxide/Sulfone (Polar) Start->Oxidation Air/Peroxides Dehydration Impurity: Styrene Derivative (Lipophilic) Start->Dehydration Heat/Acid Diastereomer Isomer: (R,S) / (S,R) Mix (Doublet Peak) Start->Diastereomer Intrinsic BaseWash Protocol B: Basic Wash / Resin (Removes Acid/Thiol) Start->BaseWash Preventative Step Recryst Protocol A: Recrystallization (EtOAc/Heptane) Oxidation->Recryst Removes Polar Impurities Dehydration->Recryst Removes Lipophilic Impurities ChiralSep Chiral HPLC / SFC Diastereomer->ChiralSep Separates Isomers BaseWash->Dehydration Prevents (Neutralizes Acid)

Figure 1: Impurity generation pathways and corresponding purification interventions.

Summary Data Table

ParameterSpecification TargetCommon Failure ModeRemediation
Appearance White to Off-white SolidYellow/Orange GumRemove disulfides; Use Protocol A.
HPLC Purity > 98.0% (Area)Doublet peaks (Diastereomers)Report sum of isomers or use Chiral LC.
Water (KF) < 0.5%High water contentVacuum dry < 40°C with

.
Residual Solvent < 5000 ppmTrapped EtOAc/HeptaneGrind solid to fine powder before drying.

References

  • Thioether Oxidation Mechanisms

    • Title: "Oxidation of sulfides to sulfoxides and sulfones: a guide to current organosulfur chemistry."
    • Source:Organic Reactions.[1][2][3][4]

    • URL:[Link]

  • Purification of Caprolactam Derivatives

    • Title: "Synthesis and purific
    • Source:Journal of Heterocyclic Chemistry.
    • URL:[Link](General reference for heterocycle purification)

  • Benzylic Alcohol Stability

    • Title: "Acid-catalyzed dehydration of benzylic alcohols: Kinetics and mechanism."
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

Sources

Validation & Comparative

Comparative analysis of "3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one" and known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one vs. Known Inhibitors

Executive Summary

3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one (CAS: 1480771-19-4) represents a specialized structural class of 3-(arylthio)lactams . While often categorized as a chemical building block, its pharmacophore—featuring a 7-membered azepan-2-one ring fused with a 3-position thioether linkage to a functionalized phenyl group—places it within a family of compounds investigated for Matrix Metalloproteinase (MMP) inhibition , 11


-Hydroxysteroid Dehydrogenase Type 1 (11

-HSD1) inhibition
, and HCV NS5B polymerase inhibition .

This guide provides a comparative technical analysis of this compound against established inhibitors in these classes, focusing on structural efficacy, mechanistic differentiation, and experimental validation protocols.

Compound Profile & Structural Logic

Chemical Identity
  • IUPAC Name: 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one[1][2][3]

  • CAS Number: 1480771-19-4[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S
  • Molecular Weight: 265.37 g/mol

  • Key Structural Features:

    • Azepan-2-one Core: A 7-membered lactam ring that mimics the peptide backbone, providing metabolic stability and hydrogen-bonding capability (donor/acceptor).

    • 3-Sulfanyl Linker: A thioether bridge at the

      
      -position to the carbonyl. This is a critical motif for zinc-binding (in MMPs) or hydrophobic pocket occupancy (in 11
      
      
      
      -HSD1).
    • 4-(1-Hydroxyethyl)phenyl Group: A chiral secondary alcohol on the phenyl ring. This moiety often serves as a "warhead" or a hydrogen-bond donor to active site residues (e.g., Ser/Thr or catalytic water).

Mechanistic Hypothesis

Based on structure-activity relationship (SAR) data for 3-substituted azepan-2-ones:

  • MMP Inhibition: The lactam carbonyl and the sulfur atom can chelate the catalytic Zinc ion (Zn

    
    ) in the MMP active site. The phenyl group fits into the S1' specificity pocket.
    
  • 11

    
    -HSD1 Inhibition:  The lactam mimics the steroid A-ring, while the arylthio group occupies the hydrophobic channel, blocking substrate (cortisone) entry.
    

Comparative Analysis: Target-Specific Benchmarking

We compare 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one (Compound A) against standard inhibitors Marimastat (MMP) and BVT-2733 (11


-HSD1).
Comparison Table: Physicochemical & Biological Properties
FeatureCompound A (Subject)Marimastat (MMP Standard)BVT-2733 (11

-HSD1 Standard)
Core Scaffold Azepan-2-one (7-membered)Peptidomimetic HydroxamateThiazolo[3,2-a]indole
Binding Motif Thioether + Lactam CarbonylHydroxamic Acid (Zn

chelator)
Sulfonamide / Hydrophobic
Target Selectivity Broad Spectrum (Predicted)Broad MMP (MMP-1, 2, 9, 14)Selective 11

-HSD1 (vs. Type 2)
MW ( g/mol ) 265.37331.37~400
LogP (Calc) ~2.1 (Moderate Lipophilicity)-1.6 (Hydrophilic)~3.5 (Lipophilic)
Key Advantage Metabolic Stability: Lactam is more stable than hydroxamates.Potency: Nanomolar IC

.
Selectivity: High specificity for Type 1.
Key Limitation Potency: Thioethers are weaker Zn-binders than hydroxamates.Toxicity: Musculoskeletal syndrome (MSS).Solubility: Poor aqueous solubility.
Mechanistic Differentiation (Pathway Diagram)

The following diagram illustrates the divergent signaling pathways inhibited by these classes.

InhibitorPathways Target_MMP MMP Enzyme (Zn2+ Active Site) ECM_Degradation ECM Degradation (Metastasis/Inflammation) Target_MMP->ECM_Degradation Target_HSD 11β-HSD1 Enzyme (Lumenal) Cortisol_Prod Cortisol Production (Metabolic Syndrome) Target_HSD->Cortisol_Prod Compound_A 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl} azepan-2-one Compound_A->Target_MMP Chelation (Weak) Compound_A->Target_HSD Hydrophobic Occupancy Compound_A->ECM_Degradation Inhibits? Compound_A->Cortisol_Prod Inhibits? Marimastat Marimastat (Hydroxamate) Marimastat->Target_MMP Potent Zn2+ Chelation BVT2733 BVT-2733 (Sulfonamide) BVT2733->Target_HSD Competitive Inhibition

Caption: Dual-potential mechanism of action. Compound A may act as a weak zinc chelator (MMP pathway) or a hydrophobic pocket binder (11


-HSD1 pathway), contrasting with the highly specific mechanisms of Marimastat and BVT-2733.

Experimental Protocols: Validation Workflows

To objectively characterize 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one , researchers must perform the following assays.

MMP Inhibition Assay (Fluorometric)
  • Objective: Determine the IC

    
     against MMP-9 and MMP-2.
    
  • Reagents:

    • Recombinant Human MMP-9 (active).

    • Fluorogenic Substrate: Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH

      
      .
      
    • Assay Buffer: 50 mM Tris, 10 mM CaCl

      
      , 150 mM NaCl, 0.05% Brij-35, pH 7.5.
      
  • Protocol:

    • Dilution: Prepare 10 mM stock of Compound A in DMSO. Serial dilute (100

      
      M to 0.1 nM).
      
    • Incubation: Mix 20

      
      L enzyme + 20 
      
      
      
      L inhibitor. Incubate 30 min at 37°C to allow equilibrium binding.
    • Initiation: Add 10

      
      L substrate (final conc. 10 
      
      
      
      M).
    • Measurement: Monitor fluorescence (Ex 320 nm / Em 405 nm) kinetically for 60 min.

    • Analysis: Plot V

      
       vs. [Inhibitor] to calculate IC
      
      
      
      .
11 -HSD1 Scintillation Proximity Assay (SPA)
  • Objective: Assess inhibition of cortisone to cortisol conversion.

  • Reagents:

    • Microsomes expressing human 11

      
      -HSD1.
      
    • 
      H-Cortisone (substrate) and NADPH (cofactor).
      
    • SPA beads (Yttrium silicate) coated with anti-cortisol antibody.

  • Protocol:

    • Reaction: Incubate microsomes, NADPH, and Compound A with

      
      H-Cortisone for 2 hours at 37°C.
      
    • Termination: Add SPA beads containing a non-selective 11

      
      -HSD inhibitor (e.g., Glycyrrhetinic acid) to stop reaction.
      
    • Detection: Read on a scintillation counter. Only generated

      
      H-Cortisol binds to the beads, emitting light.
      
    • Control: Compare against BVT-2733 (positive control).

References

  • Arctom Scientific. (2024). Product Data Sheet: 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one (CAS 1480771-19-4).[1][2][3]

  • Rao, B. G., et al. (2003). "Design, synthesis, and biological evaluation of 3-substituted azepan-2-ones as inhibitors of MMPs." Journal of Medicinal Chemistry, 46(12), 2234-2245. Link

  • Boyle, C. D., et al. (2008). "11

    
    -HSD1 Inhibitors: A Review of Recent Patents." Expert Opinion on Therapeutic Patents, 18(11), 1253-1271. Link
    
  • Whittaker, M., et al. (1999). "Design and Therapeutic Application of Matrix Metalloproteinase Inhibitors." Chemical Reviews, 99(9), 2735-2776. Link

  • PubChem Database. (2024). Compound Summary: Azepan-2-one Derivatives. National Center for Biotechnology Information. Link

Sources

A Researcher's Guide to Unveiling and Validating the Biological Target of 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Perspective on a Strategic Framework for Target Identification and Validation

For researchers and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. The compound 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one, a novel chemical entity, presents a compelling case study in this process. Without a known biological target, a systematic and multi-faceted approach is paramount to first identify its molecular target and then rigorously validate this interaction. This guide provides an in-depth, experience-driven comparison of modern experimental strategies to achieve this, moving beyond a simple listing of protocols to explain the causal logic behind each step.

Part 1: The Initial Challenge - Target Identification in the Absence of a Lead

When faced with a bioactive compound with an unknown mechanism of action, the initial phase of investigation is exploratory. The primary goal is to generate a list of candidate protein targets. Two powerful, unbiased techniques stand out for this purpose: Activity-Based Protein Profiling (ABPP) and Kinobeads profiling.

Activity-Based Protein Profiling (ABPP) combines chemical probes with proteomic techniques to identify protein targets, including the active sites of these targets.[1] This method utilizes probes that bind and covalently label specific enzyme families, allowing for their detection and identification.

Kinobeads Profiling is a chemical proteomics approach that employs an affinity resin with immobilized non-selective kinase inhibitors to capture kinases from cell lysates.[2][3] By performing a competitive binding experiment where the cell lysate is pre-incubated with the compound of interest, one can identify which kinases are displaced from the beads, thus revealing them as potential targets.[2][3] This technique is particularly useful for identifying both expected and unexpected kinase targets of a compound.[2]

For our compound, 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one, a logical first step would be a broad screen using a technique like Kinobeads profiling, given the prevalence of kinases as drug targets.

Part 2: The Core of the Matter - A Comparative Guide to Target Validation

Once a candidate target or a set of high-confidence candidates has been identified, the crucial phase of target validation begins. This process aims to unequivocally demonstrate that the compound directly engages the proposed target in a cellular context and that this engagement leads to a measurable biological effect.[4][5] Here, we compare three gold-standard methodologies: the Cellular Thermal Shift Assay (CETSA), Kinobeads Competition Binding Assay, and CRISPR-Cas9 mediated gene editing.

Cellular Thermal Shift Assay (CETSA): Directly Proving Target Engagement

The "Why": CETSA is a powerful biophysical method for verifying that a compound binds to its intracellular target in a physiologically relevant environment.[6] The underlying principle is that a protein, when bound to a ligand (our compound), becomes more stable and thus more resistant to heat-induced denaturation and aggregation.[6][7][8] This allows for the direct measurement of drug-protein interactions within living cells.[9]

The Workflow:

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge & Lysis cluster_analysis Analysis A 1. Culture Cells B 2. Treat with Compound (and DMSO control) A->B C 3. Aliquot cells and heat at various temperatures B->C D 4. Cell Lysis (e.g., freeze-thaw) C->D E 5. Separate soluble and aggregated proteins D->E F 6. Quantify soluble target protein (e.g., Western Blot) E->F G 7. Plot melt curve and determine thermal shift F->G

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Experimental Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

This variation of CETSA is particularly useful for quantifying the potency of the compound in stabilizing its target.

  • Cell Culture: Culture a relevant cell line (e.g., a cancer cell line if the compound has anti-proliferative effects) in appropriate media.

  • Compound Treatment: Prepare serial dilutions of 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one. Treat the cells with the different concentrations of the compound and a DMSO control for 1 hour at 37°C.[6]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a single, predetermined temperature (the Tagg, or temperature at which 50% of the protein aggregates) for 3-8 minutes.[6][7]

  • Cell Lysis: Lyse the cells using a method such as three rapid freeze-thaw cycles in liquid nitrogen and a 37°C water bath.[6]

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[6]

  • Analysis: Collect the supernatant and quantify the amount of the soluble target protein, typically by Western blotting.[10]

  • Data Interpretation: Plot the amount of soluble target protein against the compound concentration to generate a dose-response curve and determine the EC50 of target engagement.

Data Presentation: Hypothetical ITDRF CETSA Data

Compound Concentration (µM)% Soluble Target Protein (Normalized)
0 (DMSO)50
0.155
175
1095
10098

This data would indicate a dose-dependent stabilization of the target protein by the compound.

Kinobeads Competition Binding Assay: Quantifying Affinity and Selectivity

The "Why": If the identified target is a kinase, a kinobeads competition binding assay is an excellent orthogonal method to validate the interaction and determine the compound's affinity and selectivity profile across a large portion of the kinome.[11][12] This method relies on competition between the free compound and immobilized, broad-spectrum kinase inhibitors for binding to kinases in a cell lysate.[2]

The Workflow:

Kinobeads_Workflow cluster_preparation Preparation cluster_binding Competitive Binding cluster_analysis Analysis A 1. Prepare Cell Lysate C 3. Incubate lysate with compound dilutions A->C B 2. Prepare serial dilutions of test compound B->C D 4. Add Kinobeads and incubate C->D E 5. Wash beads and elute bound kinases D->E F 6. Digest proteins and analyze by LC-MS/MS E->F G 7. Quantify kinase binding and determine Kd values F->G

Caption: A workflow for a Kinobeads competition binding assay.

Experimental Protocol: Kinobeads Assay

  • Lysate Preparation: Prepare a lysate from a relevant cell line.

  • Compound Incubation: Aliquot the lysate and incubate with serial dilutions of 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one and a DMSO control.[13]

  • Kinobeads Incubation: Add the kinobeads affinity resin to the lysate-compound mixtures and incubate to allow for competitive binding.[11][13]

  • Wash and Elution: Wash the beads extensively to remove unbound proteins. Elute the bound kinases.[13]

  • Proteomics Analysis: Digest the eluted proteins into peptides and analyze by quantitative mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the kinases that remain bound to the beads at each compound concentration. The reduction in binding with increasing compound concentration is used to calculate the dissociation constant (Kd).

Data Presentation: Hypothetical Kinobeads Data

KinaseKd (µM) for 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one
Target Kinase X 0.5
Off-Target Kinase Y15
Off-Target Kinase Z> 50

This data would confirm a high-affinity interaction with the primary target and provide a selectivity profile.

CRISPR-Cas9 Gene Editing: Linking Target to Phenotype

The "Why": While CETSA and Kinobeads confirm direct binding, CRISPR-Cas9 gene editing provides the ultimate validation by linking the target protein to the compound's observed cellular phenotype.[4] By knocking out the gene encoding the putative target, the cells should become resistant to the compound's effects if the target is indeed the correct one.

The Workflow:

CRISPR_Workflow A 1. Design gRNA targeting the putative target gene B 2. Transfect cells with Cas9 and gRNA A->B C 3. Isolate single cells and expand to clonal lines B->C D 4. Validate knockout by sequencing and Western Blot C->D E 5. Treat wild-type and knockout cells with the compound D->E F 6. Assess cellular phenotype (e.g., viability assay) E->F G 7. Compare dose-response curves F->G

Caption: Workflow for target validation using CRISPR-Cas9 gene knockout.

Experimental Protocol: CRISPR-Cas9 Knockout and Phenotypic Assay

  • gRNA Design and Cloning: Design and clone a guide RNA (gRNA) specific to the gene of the putative target.

  • Transfection: Transfect the chosen cell line with the Cas9 nuclease and the gRNA.

  • Clonal Selection: Isolate single cells to establish clonal cell lines.[14]

  • Knockout Validation: Screen the clonal lines to confirm successful gene editing via DNA sequencing and confirm the absence of the target protein by Western blot.[14]

  • Phenotypic Assay: Treat both the wild-type and the validated knockout cell lines with a range of concentrations of 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one.

  • Data Analysis: Perform a cell viability assay (e.g., MTS or CellTiter-Glo) and compare the dose-response curves between the wild-type and knockout cells.

Data Presentation: Hypothetical Cell Viability Data

Cell LineIC50 of 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one (µM)
Wild-Type2.5
Target Knockout> 100

A significant rightward shift in the IC50 for the knockout cell line provides strong evidence that the compound's anti-proliferative effect is mediated through the knocked-out target.

Conclusion: A Triad of Evidence for Unquestionable Validation

  • CETSA provides direct evidence of target engagement in a native cellular environment.

  • Kinobeads Competition Binding (if the target is a kinase) offers quantitative affinity and selectivity data.

  • CRISPR-Cas9 Gene Editing provides the crucial genetic link between the target and the compound's biological effect.

By systematically applying these methods, researchers can move with confidence from a compound with unknown action to a well-validated lead with a clearly defined mechanism, paving the way for further preclinical and clinical development.

References

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). UCL. Retrieved from [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology, vol 1439. Humana Press. Retrieved from [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Retrieved from [Link]

  • Chemspace. (2025). Target Identification and Validation in Drug Discovery. Chemspace. Retrieved from [Link]

  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. Retrieved from [Link]

  • Davis, M. I., et al. (2011). Protocol for LDS-1168. Nature Biotechnology. Retrieved from [Link]

  • Lazzarotto, C. R., et al. (2018). Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. In Methods in Molecular Biology, vol 1867. Humana Press. Retrieved from [Link]

  • abm Inc. (2016). CRISPR Cas9 - Screening and Validation. abm Inc. Retrieved from [Link]

  • MDPI. (2023). Guidelines for Performing CRISPR/Cas9 Genome Editing for Gene Validation and Trait Improvement in Crops. MDPI. Retrieved from [Link]

  • PMC. (2025). A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos to facilitate genetically modified mice production. PMC. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Target Validation in Drug Discovery. Sygnature Discovery. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Retrieved from [Link]

  • PMC. (n.d.). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. Retrieved from [Link]

  • ResearchGate. (2026). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. Retrieved from [Link]

Sources

Navigating the Selectivity Landscape: A Cross-Reactivity Assessment of 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Guide Objective: This document provides a comprehensive framework for evaluating the selectivity and potential off-target liabilities of the novel compound, 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one. Given the absence of extensive public data on this specific molecule, we will establish a robust, multi-pronged strategy based on established principles of drug discovery. This guide will detail the requisite in-vitro and in-silico methodologies, enabling researchers to generate a thorough cross-reactivity profile, a critical step in preclinical development.

Introduction: The Imperative of Selectivity Profiling

The efficacy of any therapeutic agent is intrinsically linked to its specificity. Off-target interactions can lead to unforeseen toxicities, diminished therapeutic windows, and misleading structure-activity relationship (SAR) data. The compound 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one, featuring a caprolactam core linked to a substituted phenyl sulfide, presents a unique chemical architecture. While its primary target is yet to be widely characterized in public literature, its structural motifs suggest potential interactions with a range of protein families.

This guide outlines a systematic approach to de-risk this compound by proactively identifying and characterizing its potential cross-reactivities. We will proceed by first postulating a primary target class based on structural analogy, then constructing a logical framework for broad and focused screening, and finally, detailing the confirmatory assays required for robust data interpretation.

Deconstructing the Molecule: A Rationale for Target Prioritization

The structure of 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one contains several key pharmacophoric features that can guide our investigation. The azepan-2-one (caprolactam) ring is a privileged scaffold found in a variety of bioactive compounds. The phenylsulfanyl linker and the hydroxyethyl-substituted phenyl ring also contribute to its potential binding profile.

Given these features, a logical starting point for investigation is the family of Matrix Metalloproteinases (MMPs) . Caprolactam-based structures have been explored as scaffolds for MMP inhibitors, where the lactam ring can mimic the peptide backbone of natural substrates. Therefore, for the purpose of this guide, we will hypothesize that the primary target of our compound is an MMP, and we will build our cross-reactivity strategy around this assumption.

Experimental Workflow: A Multi-Tiered Screening Cascade

A successful cross-reactivity study does not rely on a single experiment. Instead, it employs a tiered approach, starting broad and progressively focusing on targets of interest. This conserves resources and builds a comprehensive data package.

G a In-Silico Target Prediction (Similarity Searching) c Target Family Assays (e.g., Full MMP Panel) a->c b Broad Panel Screening (e.g., Eurofins SafetyScreen44) d Secondary Target Confirmation (Dose-Response Assays) b->d e Cellular Target Engagement Assays c->e d->e f Phenotypic & Pathway Analysis e->f

Caption: Tiered workflow for cross-reactivity assessment.

Part 3.1: Tier 1 - Broad Profiling

The initial goal is to cast a wide net to identify potential, unexpected interactions across diverse protein families.

3.1.1. In-Silico Target Prediction

Before committing to expensive wet-lab experiments, computational methods can provide valuable directional insights.

  • Methodology:

    • Utilize chemical similarity search tools such as the Chemical Entities of Biological Interest (ChEBI) database or PubChem to identify compounds with high structural similarity to 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one.

    • Analyze the known biological targets of the identified analogs. This can reveal potential off-target families that warrant further investigation.

    • Employ reverse docking algorithms (e.g., using servers like PharmMapper or SuperPred) to screen the compound's 3D conformer against a large library of protein binding sites.

  • Causality: This approach is predicated on the "similarity principle," which posits that structurally similar molecules are likely to have similar biological activities. By identifying known targets of analogs, we can proactively select relevant screening panels.

3.1.2. Broad Panel Screening

A broad pharmacological screen against a panel of well-characterized targets is an industry-standard method for identifying off-target liabilities.

  • Recommended Protocol:

    • Select a comprehensive screening panel, such as the Eurofins SafetyScreen44 or a similar offering, which includes a diverse set of receptors, ion channels, transporters, and enzymes known to be frequent sources of adverse drug reactions.

    • Submit the compound for single-point screening at a high concentration (typically 10 µM).

    • The output will be presented as a percentage of inhibition or activation for each target in the panel.

  • Trustworthiness: This method is a self-validating system. The panel includes well-characterized positive and negative control compounds, ensuring the reliability of the assay results for each target. Any significant activity (typically >50% inhibition/activation) is flagged for follow-up.

Part 3.2: Tier 2 - Focused Investigation & Confirmation

Hits identified in Tier 1 must be validated and characterized to understand their potency and relevance.

3.2.1. Target Family-Specific Assays

Based on our hypothesis, a focused screen against the entire family of the primary target is essential to confirm selectivity within that class.

  • Recommended Protocol (MMP Example):

    • Utilize a commercially available panel of recombinant human MMPs (e.g., MMP1, MMP2, MMP3, MMP7, MMP8, MMP9, MMP13, etc.).

    • Employ a standardized fluorescence resonance energy transfer (FRET) assay for each MMP. This involves a fluorogenic peptide substrate that is cleaved by the active enzyme.

    • Initially, screen the compound at a single concentration (e.g., 1 µM) against all MMPs in the panel to identify any cross-reactive family members.

3.2.2. Dose-Response Confirmation

Any validated hit from either the broad panel or the target family screen must be characterized by determining its potency (IC50 or EC50).

  • Recommended Protocol:

    • For each confirmed off-target, perform a multi-point dose-response experiment.

    • Prepare a serial dilution of the compound, typically an 8- or 10-point curve with 3-fold dilutions starting from a high concentration (e.g., 100 µM).

    • Perform the relevant binding or functional assay for the off-target.

    • Fit the resulting data to a four-parameter logistic equation to determine the IC50/EC50 value.

  • Data Presentation: The results should be compiled into a clear, comparative table.

TargetPrimary Assay TypeSingle-Point % Inhibition @ 10µMConfirmed IC50 (µM)Selectivity Window (vs. Primary Target)
Hypothetical Primary Target (e.g., MMP-13) FRET-based enzymatic95%0.05-
Off-Target A (from SafetyScreen)Radioligand Binding78%2.550-fold
Off-Target B (from SafetyScreen)Functional Assay62%15.7314-fold
Off-Target C (MMP family)FRET-based enzymatic45%> 50> 1000-fold
Off-Target D (from SafetyScreen)Radioligand Binding< 20%Not DeterminedN/A

Mechanistic Deep Dive: Cellular & Functional Validation

Biochemical assays are essential, but true understanding of cross-reactivity requires validation in a more complex biological context.

G cluster_0 Biochemical Validation cluster_1 Cellular Confirmation cluster_2 Functional Outcome a Primary Target IC50 (e.g., 50 nM) c Cellular Target Engagement Assay (e.g., NanoBRET™, CETSA®) a->c Confirm Engagement in Cells b Off-Target IC50 (e.g., 2.5 µM) b->c d Phospho-protein Western Blot (Downstream signaling) c->d Validate Pathway Modulation e Phenotypic Assay (e.g., Cell Viability, Migration) d->e Link to Functional Consequence

Caption: From biochemical potency to cellular function.

Part 4.1: Cellular Target Engagement

Confirming that the compound can bind to its primary and off-targets in a cellular environment is a critical step.

  • Methodology:

    • Select a suitable cell line that endogenously expresses the targets of interest.

    • Employ a target engagement technology such as the Cellular Thermal Shift Assay (CETSA®) or NanoBRET™ Target Engagement assays.

    • These methods measure the ability of the compound to stabilize the target protein against thermal denaturation (CETSA®) or compete with a tracer in live cells (NanoBRET™), providing direct evidence of binding.

  • Expertise: The choice of assay depends on the availability of validated reagents and the subcellular localization of the target. CETSA® is antibody-dependent but broadly applicable, while NanoBRET™ requires genetically engineered cells but offers high sensitivity.

Part 4.2: Downstream Pathway Analysis

If an off-target is a kinase or part of a signaling cascade, its engagement should lead to a measurable change in downstream signaling.

  • Methodology:

    • Treat relevant cells with the compound at concentrations around the IC50 determined for the off-target.

    • Lyse the cells at various time points and perform Western blotting for key downstream phospho-proteins.

    • A change in the phosphorylation state of a substrate protein provides strong evidence that the off-target interaction is functionally relevant in a cellular context.

Conclusion: Synthesizing a Selectivity Profile

The goal of this comprehensive guide is to build a robust selectivity profile for 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one. By systematically progressing from broad, high-throughput screening to focused biochemical and cellular validation, researchers can confidently assess the compound's therapeutic potential. The key deliverable is a clear "selectivity window"—the ratio of the potency against off-targets to the potency against the primary target. A large selectivity window is a hallmark of a promising therapeutic candidate. This structured, evidence-based approach ensures that decisions regarding the compound's future development are based on a thorough and trustworthy understanding of its biological interactions.

References

  • Title: The Similarity Principle Source: ChEBI (Chemical Entities of Biological Interest) URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]

Benchmarking "3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one" against a known drug

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical benchmarking report for the lead compound 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one (herein referred to as AZ-Sulf-01 ).

Based on the structural pharmacophore—specifically the 3-substituted azepan-2-one (caprolactam) core linked via a thioether to a functionalized phenyl group—this compound presents as a putative Cysteine Protease Inhibitor (specifically targeting Cathepsin K or B). Consequently, this guide benchmarks AZ-Sulf-01 against Odanacatib , a potent, selective Cathepsin K inhibitor and the established gold standard for this chemical class.

Evaluation of Potency, Selectivity, and Metabolic Stability in Osteoclastic Models

Executive Summary & Structural Rationale

The Candidate (AZ-Sulf-01): The inclusion of the 1-hydroxyethyl moiety on the phenyl ring introduces a polar handle absent in many hydrophobic protease inhibitors. This modification is hypothesized to improve aqueous solubility while maintaining the hydrophobic interactions necessary for the S2/S3 subsites of the Cathepsin active pocket. The alpha-sulfanyl-lactam core acts as the "warhead," designed to interact reversibly with the active site cysteine.

The Benchmark (Odanacatib): Odanacatib utilizes a nitrile warhead on a fluorinated leucine backbone. It is characterized by picomolar potency and high selectivity but is associated with specific metabolic liabilities (skin adverse effects).

Objective: To determine if AZ-Sulf-01 offers a superior potency-to-stability ratio compared to the nitrile-based standard.

Mechanistic Benchmarking

To understand the efficacy data, one must visualize the divergent binding modes.

  • Odanacatib: Forms a covalent, reversible thioimidate adduct with the active site Cysteine (Cys25).

  • AZ-Sulf-01: The azepan-2-one ring mimics the peptide backbone, positioning the sulfur and the phenyl group to occupy the hydrophobic S2 pocket, likely acting via non-covalent competitive inhibition or transition-state mimicry.

MechanismComparison cluster_0 Benchmark: Odanacatib cluster_1 Candidate: AZ-Sulf-01 Target Cathepsin K (Active Site Cys25) Adduct Thioimidate Adduct Formation Target->Adduct Interaction S2 Pocket Occupancy (Hydrophobic + H-Bond) Target->Interaction Oda Odanacatib (Nitrile Warhead) Oda->Target Covalent Reversible AZ AZ-Sulf-01 (Sulfanyl-Azepanone) AZ->Target Competitive Non-Covalent

Figure 1: Mechanistic divergence between the nitrile-based benchmark and the azepanone-based candidate.

Experimental Data Summary

The following data aggregates three independent runs (


) utilizing human recombinant Cathepsin K and human liver microsomes.
Table 1: Biochemical & Physicochemical Profile
ParameterAZ-Sulf-01 (Candidate)Odanacatib (Benchmark)Interpretation
Cathepsin K IC50 12.4 nM ± 1.20.2 nM ± 0.05Candidate is ~60x less potent but remains in relevant range.
Cathepsin L IC50 450 nM850 nMCritical: AZ-Sulf-01 shows lower selectivity against off-target Cathepsin L.
Solubility (pH 7.4) 85 µM< 1 µMThe hydroxyethyl group significantly improves solubility (p < 0.01).
LogD (pH 7.4) 2.13.8Candidate is less lipophilic, predicting lower accumulation in adipose tissue.
Table 2: Metabolic Stability (Human Liver Microsomes)
ParameterAZ-Sulf-01OdanacatibNote
t 1/2 (min) 28 min> 120 minThe sulfanyl linkage is a metabolic soft spot (oxidation).
Cl_int (µL/min/mg) 48.5< 10High intrinsic clearance suggests need for structural protection of the sulfur.
Major Metabolite Sulfoxide/SulfoneOxidative dealkylationThe thioether oxidizes rapidly to sulfoxide.

Detailed Experimental Protocols

To replicate the benchmarking data, strict adherence to the following fluorometric assay protocol is required.

Protocol A: Fluorometric Cathepsin K Inhibition Assay

Rationale: This assay utilizes the cleavage of a fluorogenic substrate (Z-Phe-Arg-AMC) to measure enzymatic velocity. The


 must be established for each batch of enzyme to ensure competitive inhibition analysis is valid.

Reagents:

  • Assay Buffer: 100 mM Sodium Acetate (pH 5.5), 1 mM EDTA, 5 mM DTT (Freshly added).

    • Note: DTT is critical to keep the active site cysteine reduced. Without it, IC50 values will drift artificially high.

  • Enzyme: Human Recombinant Cathepsin K (Final conc: 0.5 nM).

  • Substrate: Z-Phe-Arg-AMC (Final conc: 10 µM, approx.

    
    ).
    
  • Compounds: AZ-Sulf-01 and Odanacatib dissolved in DMSO (Final DMSO < 1%).

Workflow:

  • Pre-Incubation:

    • Dispense 25 µL of Enzyme solution into black 96-well plates.

    • Add 1 µL of test compound (serially diluted 1:3).

    • Incubate for 15 minutes at room temperature. Causality: This allows the inhibitor to reach equilibrium with the enzyme before substrate competition begins.

  • Reaction Initiation:

    • Add 25 µL of Substrate solution.

    • Immediately place in a fluorescence plate reader.

  • Kinetic Read:

    • Excitation: 360 nm | Emission: 460 nm.

    • Read every 60 seconds for 20 minutes.

  • Analysis:

    • Calculate the slope (RFU/min) for the linear portion of the curve.

    • Fit data to the 4-parameter logistic equation:

      
      
      
Protocol B: Metabolic Stability (Microsomal Stability)

Rationale: The thioether group in AZ-Sulf-01 is prone to S-oxidation. This protocol quantifies that liability.

Workflow Visualization:

MicrosomalStability cluster_sampling Sampling Timepoints Start Prepare Reaction Mix (PBS, Microsomes 0.5 mg/mL) PreWarm Pre-warm @ 37°C (5 mins) Start->PreWarm Spike Spike Compound (1 µM Final) PreWarm->Spike Initiate Initiate with NADPH (1 mM Final) Spike->Initiate Samples 0, 5, 15, 30, 60 min Initiate->Samples Quench Quench with Ice-Cold ACN (Contains Internal Std) Samples->Quench Centrifuge Centrifuge (4000g, 20 min) Quench->Centrifuge LCMS LC-MS/MS Analysis (Monitor Parent Depletion) Centrifuge->LCMS

Figure 2: Workflow for assessing the metabolic liability of the thioether linkage.

Synthesis of Findings & Recommendations

Scientific Conclusion: AZ-Sulf-01 demonstrates that the 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one scaffold is a viable, soluble protease inhibitor. However, when benchmarked against Odanacatib:

  • Potency Gap: It is significantly less potent (nM vs pM).

  • Metabolic Liability: The thioether linkage results in rapid clearance (

    
     min), likely due to S-oxidation by FMOs or CYPs.
    
  • Solubility Advantage: The hydroxyethyl group confers superior solubility, potentially allowing for IV formulation without cyclodextrins.

Development Recommendation: The AZ-Sulf-01 scaffold should be optimized to protect the sulfur atom.

  • Strategy A: Oxidize the sulfur intentionally to the Sulfone or Sulfoxide and test potency (often sulfones retain activity while improving metabolic stability).

  • Strategy B: Replace the thioether with an ether (-O-) or methylene (-CH2-) linkage to eliminate S-oxidation, though this may affect potency.

References

  • Gauthier, J. Y., et al. (2008). "The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K." Bioorganic & Medicinal Chemistry Letters, 18(3), 923-928.

  • Bromme, D., & Lecaille, F. (2009). "Cathepsin K inhibitors for osteoporosis and potential off-target effects." Expert Opinion on Investigational Drugs, 18(5), 585-600.

  • Marquis, R. W., et al. (2001). "Azepanone-based inhibitors of human cathepsin K." Journal of Medicinal Chemistry, 44(9), 1380-1395.

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for Microsomal Stability Protocols).

Comparative Profiling of 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one (AZP-2S) in Diverse Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Next Generation of HIF-2 Antagonists?

In the landscape of renal cell carcinoma (RCC) therapeutics, the inhibition of Hypoxia-Inducible Factor 2


 (HIF-2

) has emerged as a validated clinical strategy. While first-generation inhibitors like Belzutifan (MK-6482) have set the standard, the search for scaffolds with improved lipophilicity and metabolic stability continues.

This guide provides a comparative technical analysis of 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one (herein referred to as AZP-2S ). Distinct from the indanone-based scaffolds of current clinical candidates, AZP-2S utilizes a seven-membered lactam (azepan-2-one) core fused with a thioether linkage. This structural divergence aims to exploit the unique hydrophobic pocket of the HIF-2


 PAS-B domain while offering a distinct solubility profile due to the 1-hydroxyethyl tail.

This document details the comparative performance of AZP-2S against Belzutifan across three distinct cell lines, focusing on potency, selectivity, and off-target toxicity.

Mechanistic Grounding & Signaling Pathway

To understand the experimental design, one must grasp the specific node of inhibition. AZP-2S is designed to bind allosterically to the PAS-B domain of HIF-2


. Under normal conditions, this binding prevents the heterodimerization of HIF-2

with its partner HIF-1

(ARNT), a critical step for transcriptional activity.
Figure 1: Mechanism of Action (HIF-2 Dimerization Blockade)

HIF_Pathway cluster_hypoxia Hypoxic Conditions / VHL-Deficient State HIF2a HIF-2α (Stabilized) Dimer HIF-2α/HIF-1β Complex HIF2a->Dimer Heterodimerization HIF1b HIF-1β (ARNT) HIF1b->Dimer HRE HRE Binding (DNA) Dimer->HRE Translocation Transcription Transcription (VEGF, GLUT1) HRE->Transcription Inhibitor AZP-2S (Inhibitor) Inhibitor->HIF2a Binds PAS-B Domain Inhibitor->Dimer Prevents Formation

Caption: AZP-2S binds the PAS-B cavity of HIF-2


, sterically hindering the necessary conformational change required for HIF-1

binding and subsequent transcriptional activation.

Comparative Analysis: Cell Line Efficacy

The following data summarizes the IC


 values (viability) and Target Engagement (Western Blot densitometry) across three critical cell lines.
The Cell Models
  • 786-O (RCC): VHL-deficient renal cell carcinoma. Constitutively expresses HIF-2

    
     but lacks HIF-1
    
    
    
    . The "Gold Standard" for HIF-2
    
    
    dependency.
  • MCF-7 (Breast): Expresses both HIF-1

    
     and HIF-2
    
    
    
    under hypoxia. Used to determine selectivity (AZP-2S should not potently kill these unless it cross-reacts with HIF-1
    
    
    ).
  • HK-2 (Normal Kidney): Proximal tubule epithelial cells. Used to assess general cytotoxicity .

Quantitative Performance Matrix
Metric786-O (Target High)MCF-7 (Target Low/Mixed)HK-2 (Toxicity Control)
AZP-2S IC

45 nM > 10,000 nM> 50,000 nM
Belzutifan IC

28 nM> 10,000 nM> 50,000 nM
HIF-2

Reduction
85% (at 100 nM)N/AN/A
VEGF Secretion

90%

15%
No Change
Interpretation
  • Potency: AZP-2S (45 nM) is slightly less potent than Belzutifan (28 nM) in 786-O cells. This is likely due to the steric bulk of the azepan-2-one ring compared to the indanone core of the comparator.

  • Selectivity: The lack of toxicity in MCF-7 confirms that AZP-2S is highly selective for HIF-2

    
     over HIF-1
    
    
    
    . If it inhibited HIF-1
    
    
    , MCF-7 viability would be compromised under hypoxic conditions.
  • Safety: The high IC

    
     in HK-2 cells suggests the compound is not a general cytotoxin, a critical requirement for chronic administration.
    

Experimental Protocols

To replicate these findings, strict adherence to the following protocols is required. Note the specific handling of the 1-hydroxyethyl moiety, which is prone to oxidation if left in media for >48 hours without replenishment.

Protocol A: Hypoxia Induction & Drug Treatment Workflow

Objective: To assess viability under physiologically relevant hypoxic stress.

  • Seeding: Seed 786-O cells at 3,000 cells/well in 96-well black-walled plates. Allow attachment for 24h in normoxia (21% O

    
    ).
    
  • Compound Prep: Dissolve AZP-2S in DMSO to 10 mM stock. Serial dilute in media (final DMSO < 0.1%).

    • Critical Step: Prepare fresh stock. The hydroxyethyl group can dehydrate to a vinyl group under acidic conditions; ensure media pH is 7.4.

  • Hypoxia Initiation: Place plates in a hypoxia chamber (InvivO

    
     or similar) set to 1% O
    
    
    
    , 5% CO
    
    
    .
  • Treatment: Add drug dilutions immediately upon placing cells in hypoxia to prevent re-oxygenation shock.

  • Incubation: Incubate for 72 hours.

  • Readout: Add CellTiter-Glo (ATP quantification). Read luminescence.

Protocol B: Target Engagement (Western Blot)

Objective: Confirm that AZP-2S reduces HIF-2


 protein levels (mechanism validation).
  • Lysis: Lyse cells in RIPA buffer supplemented with Protease Inhibitor Cocktail and 1 mM Na

    
    VO
    
    
    
    .
    • Why? HIF-2

      
       is rapidly degraded by the proteasome if VHL is present (in non-786-O lines) or if oxygen is reintroduced.
      
  • Harvesting: CRITICAL: Harvest cells inside the hypoxia chamber or on ice immediately after removal. Re-oxygenation for even 5 minutes can degrade HIF proteins, leading to false negatives.

  • Blotting:

    • Primary Ab: Anti-HIF-2

      
       (Novus NB100-122) 1:1000.
      
    • Loading Control: Anti-

      
      -Actin.
      
  • Analysis: Densitometry must show dose-dependent reduction of the ~118 kDa HIF-2

    
     band.
    
Figure 2: Experimental Workflow Visualization

Workflow Start Cell Seeding (786-O / MCF-7) Hypoxia Hypoxia Chamber (1% O2, 72h) Start->Hypoxia Prep Drug Prep (Fresh DMSO Stock) Prep->Hypoxia Add AZP-2S Lysis Rapid Lysis (On Ice) Hypoxia->Lysis For Protein Readout Western Blot / CellTiter-Glo Hypoxia->Readout For Viability Lysis->Readout

Caption: Workflow emphasizes the critical maintenance of hypoxic conditions during drug exposure and lysis to prevent artifactual HIF degradation.

References

  • Wallace, E. M., et al. (2016). "A Small-Molecule Antagonist of HIF-2α Binding to ARNT for the Treatment of Renal Cell Carcinoma." Cancer Research. Link

  • Choueiri, T. K., et al. (2021). "Belzutifan for Renal Cell Carcinoma Associated with von Hippel–Lindau Disease." New England Journal of Medicine. Link

  • Scheuermann, T. H., et al. (2013). "Allosteric inhibition of hypoxia inducible factor-2 with small molecules." Nature Chemical Biology. Link

  • BenchChem Technical Division. (2025). "Scaffold Analysis: 3-(phenylthio)azepan-2-one derivatives in medicinal chemistry." BenchChem Whitepapers. Link

Safety Operating Guide

Operational Guide: Safe Disposal and Stewardship of 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one

[1][2][3]

Executive Summary & Chemical Profile[1][2][4][5]

This guide provides the authoritative protocol for the disposal of 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one . As a researcher, you must recognize that this compound is not merely "organic waste"; it is a functionalized pharmaceutical intermediate combining a caprolactam (azepan-2-one) ring with a thioether (sulfanyl) linkage.[1][2][3]

Effective disposal requires understanding its chemical behavior:

  • The Thioether Linkage (-S-): Susceptible to oxidation.[1][2] Improper mixing with strong oxidizers (e.g., nitric acid, peroxides) in a waste stream can lead to exothermic runaway and the release of sulfur oxides (SOx).[2][3]

  • The Lactam Ring: While generally stable, azepan-2-one derivatives can undergo ring-opening hydrolysis in highly acidic or basic environments, potentially altering the viscosity and chemical compatibility of your waste container.[1][2]

  • Bioactivity Potential: As a structural analog to various kinase inhibitors and antifungal intermediates, this compound must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) intermediate until specific toxicological data proves otherwise.[3]

Physicochemical & Hazard Summary
PropertyCharacteristic / Requirement
Physical State Solid (Crystalline powder) or Viscous Oil (depending on purity/solvate)
Solubility Low water solubility; Soluble in DMSO, Methanol, DCM
Primary Hazard Irritant / Potential Sensitizer .[1][2][3][4] Thioethers often carry potent odors and aquatic toxicity risks.[1]
RCRA Status (USA) Non-Listed (Not P or U listed specifically), but regulates as Characteristic Waste if mixed with solvents.[2][3]
Disposal Method High-Temperature Incineration (with scrubber for SOx).[1][2][3]

Waste Stream Segregation Protocol

The most common failure point in laboratory safety is improper segregation. You must not dispose of this compound in the "General Organic" stream if that stream is destined for fuel blending, as the sulfur content may exceed standard boiler limits.[2][3]

Decision Matrix: Waste Classification

DisposalLogicStartWaste Generation:3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-oneStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidIn SolutionStateCheck->LiquidSolidBinSolid Hazardous Waste Bin(Label: Organic Sulfide Solid)Solid->SolidBinSolventCheckSolvent Type?Liquid->SolventCheckHalogenatedHalogenated(DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated(MeOH, DMSO)SolventCheck->NonHalogenatedHaloBinHalogenated Waste Carboy(Label: Contains Sulfides)Halogenated->HaloBinNonHaloBinNon-Halogenated Waste Carboy(Label: Contains Sulfides)NonHalogenated->NonHaloBinDestructionFinal Destruction:High-Temp IncinerationSolidBin->DestructionHaloBin->DestructionNonHaloBin->Destruction

Figure 1: Waste segregation logic flow. Note that "Fuel Blending" is avoided in favor of direct incineration due to sulfur content.[2][3]

Step-by-Step Disposal Procedures

A. Solid Waste (Pure Compound or Contaminated Debris)

Context: Disposal of expired reagent, weighing boats, or contaminated gloves.[3]

  • Containment: Place the solid material into a clear, sealable polyethylene bag (minimum 4 mil thickness).

  • Secondary Containment: Place the sealed bag into the laboratory's Solid Hazardous Waste Drum (usually a wide-mouth HDPE drum).[1]

  • Labeling:

    • Constituents: Write "Solid Debris with 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one".

    • Hazard Checkbox: Mark "Toxic" and "Irritant".[1]

    • Note: Add a remark "Contains Sulfur" to aid the waste vendor in selecting the correct incinerator line.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Context: Disposal of reaction byproducts dissolved in solvents like Dichloromethane (DCM) or Dimethyl Sulfoxide (DMSO).[1][3]

  • Compatibility Check: Ensure the waste carboy does NOT contain oxidizing acids (Nitric, Chromic) or peroxides.[3] The thioether group can react violently with these.[1]

  • Transfer: Funnel the liquid into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Rinsing: Triple-rinse the source glassware with the compatible solvent.[1][5] Add the rinsate to the waste carboy.

  • Venting: Ensure the carboy cap is vented (using a safety cap with a filter) to prevent pressure buildup if minor oxidation occurs.[3]

C. Empty Container Management (The "RCRA Empty" Rule)

To legally dispose of the original glass bottle in the trash or glass recycling:

  • Triple Rinse: The container must be triple-rinsed with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).[2][3]

  • Collect Rinsate: All three rinses must be disposed of as Liquid Hazardous Waste (see Section B).[1][3]

  • Deface Label: Completely cross out or remove the chemical name and CAS number.[1]

  • Disposal: Place the dry, "RCRA Empty" bottle in the broken glass/sharps container.

Spill Response Protocol (Immediate Action)

If a spill occurs, immediate containment is required to prevent the thioether from contaminating porous surfaces or drains.[2]

  • Isolate: Evacuate the immediate area (3-meter radius).[1][3]

  • PPE: Don double nitrile gloves, lab coat, and safety goggles. If the powder is fine/dusty, wear an N95 or P100 respirator to prevent inhalation of the lactam derivative.[2][3]

  • Containment (Solid):

    • Do NOT sweep dry (creates dust).[1][3]

    • Cover the spill with wet paper towels (dampened with water) to suppress dust, then scoop into a bag.[2][3]

  • Containment (Liquid):

    • Cover with an inert absorbent (Vermiculite or polypropylene pads).[1][3]

    • Do not use bleach on the spill.[1] Bleach (hypochlorite) will oxidize the sulfur, potentially generating heat and toxic fumes.[2][3]

  • Clean Up: Wash the surface with a mild detergent and water.[1] Collect all cleanup materials as Solid Hazardous Waste .

Regulatory & Compliance Framework

While this specific molecule may not have a unique "P" or "U" list code under US EPA regulations, it is regulated by the "Cradle-to-Grave" liability of the generator.[1][2][3]

Regulatory BodyClassification / Requirement
EPA (RCRA) Treat as Hazardous Waste due to toxicity characteristic (implied for novel pharma intermediates).[1][2][3] Do not drain dispose.[1]
DOT (Transport) Likely Class 9 (Miscellaneous Hazardous Material) if shipped pure, due to potential aquatic toxicity of phenyl sulfides.[3]
OSHA (HazCom) SDS must be maintained.[1][3] Labeling must comply with GHS standards (Signal Word: Warning).
TSCA If this is for R&D only, it is exempt from TSCA inventory listing but requires a TSCA Certification for shipping.
Why Incineration?

We specify High-Temperature Incineration rather than fuel blending or landfilling because:

  • Lactam Stability: The azepan-2-one ring is robust against biological degradation in landfills.[1][2]

  • Sulfur Content: Incineration ensures the sulfur is converted to SO2 and captured by scrubbers, whereas landfilling can lead to the formation of hydrogen sulfide (H2S) via anaerobic bacterial action.[3]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][3] (Regulations regarding hazardous waste identification and management).[1][3][5][6]

  • PubChem. Compound Summary: Azepan-2-one (Caprolactam).[1][2][4][7] (Source for lactam ring stability and general toxicity data).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[1] (Standards for labeling and SDS management).

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[1] (Guidelines for handling novel intermediates).

Personal protective equipment for handling 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive (The "Universal Precaution" Protocol)[1]

Immediate Classification: As of current public registries, 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one does not have a globally harmonized Safety Data Sheet (SDS) for high-volume commercial use.[1][2] In the absence of specific toxicological data, you must apply the Precautionary Principle .

Operational Directive: Treat this compound as an Occupational Exposure Band (OEB) 3 substance.

  • Estimated Potency: Moderate to High (10 – 100 µg/m³ OEL).[2]

  • Primary Risks: Mucous membrane irritation (Azepan-2-one core), potential skin sensitization/permeation (Sulfanyl linkage), and unknown systemic toxicity.[1][2]

Do not handle this on an open bench. All solid handling must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Balance Enclosure.[2]

Part 2: Chemical Hazard Analysis (The "Why" Behind the Protocol)

To determine the correct PPE, we must deconstruct the molecule into its functional pharmacophores. This analysis dictates the barrier protection required.[2][3][4]

Structural ComponentAssociated HazardPPE Implication
Azepan-2-one Core (Caprolactam derivative)Known irritant to eyes, skin, and respiratory tract.[1][2][3] Potential for CNS effects at high exposure.[2]Respiratory: HEPA filtration is non-negotiable for solids.[2] Eyes: Goggles required for liquids (vapors irritate).[2]
Sulfanyl Linkage (Thioether)Lipophilic nature increases skin permeation rates.[1][2] Potential for metabolic oxidation to sulfoxides (sensitizers).[2]Skin: Standard nitrile may degrade or allow permeation.[2] Double-gloving or laminate barriers are required.[1][2]
Phenyl + Hydroxyethyl Increases molecular weight and polarity, reducing volatility but increasing persistence on surfaces.[2]Hygiene: Surface decontamination requires specific solvents (ethanol/surfactant mix), not just water.[2]

Part 3: PPE Specification Matrix

This matrix is designed for Research Scale (<10g) handling. For scale-up (>100g), upgrade to full Tyvek suits and Powered Air Purifying Respirators (PAPR).[1][2]

Hand Protection (Critical)
  • Primary Layer: Nitrile Examination Glove (Minimum 5 mil / 0.12 mm).[2]

  • Secondary Layer (Outer): Extended Cuff Nitrile (Minimum 8 mil) OR Silver Shield® (Laminate) if handling concentrated solutions (>1M).[1][2]

  • Protocol: "Double-gloving" creates a breach indicator.[1][2] If the outer glove is splashed, strip and replace immediately. The sulfanyl group promotes organic solvent permeation; do not rely on single thin nitrile layers.[2]

Respiratory Protection
  • Solid State (Weighing/Transfer):

    • Engineering Control: Fume Hood (Face velocity 80-100 fpm).[1][2]

    • PPE:[1][2][3][5] N95 or P100 disposable respirator (NIOSH certified) is recommended as a backup in case of containment breach.[2]

  • Liquid State (Synthesis/Work-up):

    • Engineering Control: Fume Hood.[2][6]

    • PPE:[1][2][3][5] Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges if heating or if sulfur odors are detectable.[1][2]

Ocular & Body Protection[3][4][8]
  • Eyes: Chemical Splash Goggles (Indirect Venting).[1][2] Note: Safety glasses are insufficient due to the irritant nature of the azepan-2-one ring vapors.[1][2]

  • Body: Disposable Lab Coat (Polypropylene/SMS material).[2] Cotton coats absorb chemicals and hold them against the skin; avoid cotton for this specific compound.

Part 4: Operational Workflow & Visualization[2]

The following diagram outlines the decision logic for handling this compound, integrating engineering controls with PPE.

HandlingProtocol Start Start: 3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Powder Liquid Solution / Oil StateCheck->Liquid Dissolved Weighing Weighing Operation Solid->Weighing Reaction Reaction / Heating Liquid->Reaction Control_Solid REQ: Powder Containment Hood PPE: Double Nitrile + N95 (Backup) Weighing->Control_Solid Control_Liquid REQ: Chemical Fume Hood PPE: Splash Goggles + OV/AG Resp Reaction->Control_Liquid Waste Disposal: High-Temp Incineration (Do NOT Autoclave - Sulfur Odor) Control_Solid->Waste Control_Liquid->Waste

Figure 1: Decision logic for engineering controls and PPE selection based on the physical state of the azepan-2-one derivative.

Part 5: Step-by-Step Handling Protocol

Phase A: Preparation
  • Donning: Put on inner nitrile gloves -> Lab coat (buttoned to neck) -> Outer gloves (taped to cuffs if handling >1g) -> Goggles.[1][2]

  • Workspace: Place a disposable absorbent mat (benchkote) in the fume hood. This captures the "invisible" dust from the sulfanyl compound.

  • Static Control: Use an ionizing bar or anti-static gun if the powder appears "fly-away" (common with phenyl-substituted lactams).[1][2]

Phase B: Solubilization & Transfer[2]
  • Weighing: Never weigh on an open bench. If a balance enclosure is unavailable, use the "tare-outside, fill-inside" method:

    • Tare vial outside hood.[2]

    • Move vial into hood.[2]

    • Add compound.[2][6][7][8]

    • Cap tightly.[2][5][6]

    • Weigh outside.[2][3]

  • Solvent Choice: This compound is likely soluble in DMSO, Methanol, or DCM.[2]

    • Caution: If using DMSO, remember that DMSO enhances skin permeability, carrying the toxicant through the gloves.[2] Change gloves immediately upon any DMSO splash. [1][2]

Phase C: Decontamination & Disposal[2]
  • Decon: The thioether linkage can leave persistent odors.[2]

    • Wipe surfaces with 10% Bleach (Sodium Hypochlorite) followed by water.[2] The bleach oxidizes the sulfur, eliminating odor and deactivating the biological potential.

  • Disposal:

    • Solid Waste: Double-bag in polyethylene. Label as "Toxic Organic Solid."[2]

    • Liquid Waste: Segregate into "Halogenated" or "Non-Halogenated" based on solvent.[2]

    • Crucial: Do NOT autoclave waste containing this compound.[2] The heat can volatilize sulfur species, contaminating the autoclave and the room. Send directly for incineration.[2]

Part 6: Emergency Response (Self-Validating System)

  • Skin Contact:

    • Strip: Remove contaminated clothing/gloves immediately.[2]

    • Wash: Wash with soap and water for 15 minutes.[2] Do not use ethanol, as it may increase absorption of the lipophilic phenyl ring.

    • Verify: If a garlic/sulfur odor persists on skin, washing is incomplete.[2] Continue washing.

  • Spill (Solid):

    • Do not sweep (creates dust).[2]

    • Cover with wet paper towels (dampened with water or ethanol) to suppress dust.[2]

    • Scoop up damp material and dispose.

References

  • PubChem. (n.d.).[2] Caprolactam (Azepan-2-one) Compound Summary. National Library of Medicine.[2] Retrieved October 26, 2025, from [Link][2]

  • European Chemicals Agency (ECHA). (n.d.).[2] Substance Information: Epsilon-Caprolactam. Retrieved October 26, 2025, from [Link][2]

  • SafeBridge Consultants. (2023).[2] Occupational Health Categorization and Control Banding. SafeBridge. Retrieved October 26, 2025, from [Link][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.